Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of (±)-Evodone
Executive Summary (±)-Evodone (racemic 3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a synthetic furano-monoterpene analogous to the naturally occurring (-)-evodone, which is predominantly isolated from the essentia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(±)-Evodone (racemic 3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a synthetic furano-monoterpene analogous to the naturally occurring (-)-evodone, which is predominantly isolated from the essential oils of Evodia hortensis [1]. In contemporary drug development and agrochemical formulation, (±)-evodone is highly valued both as a potent insect repellent and as a versatile synthetic building block for complex alkaloids. This whitepaper provides an authoritative, in-depth analysis of its structural elucidation, physicochemical properties, and scalable synthetic methodologies, designed for researchers and application scientists requiring rigorous, field-proven data.
Chemical Architecture & Structural Elucidation
The molecular architecture of (±)-evodone features a bicyclic system comprising a furan ring fused to a cyclohexenone moiety. This specific topology dictates its reactivity and spectroscopic signature.
Aromatic Furan Ring: The furan ring acts as an electron-rich heteroaromatic system, rendering the molecule susceptible to electrophilic substitution and oxidative cleavage (e.g., ozonolysis).
Conjugated Ketone: The carbonyl group at the C4 position is directly conjugated with the π-system of the furan ring.
Stereocenter: The C6 position contains a methyl group. In the synthetic racemic mixture, this exists as an equimolar ratio of (R) and (S) enantiomers, unlike the naturally occurring enantiopure (-)-evodone.
Causality in Spectroscopic Markers:
The structural features of (±)-evodone create a self-validating spectroscopic profile [2]. The conjugation of the C4 ketone with the furan ring delocalizes the π-electrons, which lowers the force constant of the carbon-oxygen double bond. Consequently, the infrared (IR) stretching frequency shifts from that of a typical aliphatic ketone (~1715 cm⁻¹) down to ~1670 cm⁻¹ . In UV spectroscopy, this extended chromophore results in a strong absorption maximum (λmax) at 265 nm (log ε 3.57). Furthermore, Nuclear Magnetic Resonance (¹H NMR) validates the heteroaromatic system, with the highly deshielded furan aromatic proton resonating distinctly at approximately 7.1–7.2 ppm due to the diamagnetic anisotropy of the ring.
Fig 1: Logical relationship mapping of (±)-evodone's structural and functional properties.
Physical and Thermochemical Properties
The physical properties of (±)-evodone dictate its handling, formulation, and purification parameters. The quantitative data is summarized in the table below for rapid comparative analysis [2].
Property
Value
Method / Condition
Chemical Formula
C₁₀H₁₂O₂
-
Molecular Weight
164.20 g/mol
Computed
Physical State
Volatile Oil / Low-melting solid
Room Temperature
Boiling Point
~103 °C
@ 1.7 mm Hg vacuum
Melting Point
73 °C
Enantiopure (-)-evodone reference
UV Absorption (λmax)
265 nm
Ethanol solvent
IR C=O Stretch
~1670 cm⁻¹
Neat film
LogP (Octanol/Water)
1.9
Computed (XLogP3)
Synthetic Methodologies & Experimental Protocols
The synthesis of (±)-evodone requires precise thermodynamic control over cyclization to ensure the correct fusion of the furan and cyclohexenone rings. The following protocol leverages a Lewis acid-catalyzed cyclocondensation, optimized for high yield and scalability [3].
Causality of Experimental Choices:
To yield the C6-methylated structure of evodone, 5-methyl-1,3-cyclohexanedione must be used as the starting material [4]. Anhydrous Zinc Chloride (ZnCl₂) is selected as the Lewis acid because it selectively coordinates with the highly electronegative oxygen atoms of the dione. This coordination increases the electrophilicity of the adjacent carbon, facilitating a nucleophilic attack by hydroxyacetone. Toluene is utilized as an aprotic, non-polar solvent to prevent the solvation of the Lewis acid, thereby maximizing its catalytic efficacy. Finally, vacuum distillation at 1.7 mm Hg is critical; the furan moiety is susceptible to thermal degradation and auto-oxidation at atmospheric boiling points. Lowering the pressure allows isolation at ~103 °C, preserving the structural integrity of the conjugated system.
Step-by-Step Methodology:
Preparation: In a 1-liter reactor purged with nitrogen, suspend 59.56 g of anhydrous ZnCl₂ in 500 mL of dry toluene.
Addition: Slowly add 78.63 g of hydroxyacetone under vigorous stirring. Maintain the exothermic reaction temperature strictly between 25 °C and 30 °C using a water bath to prevent unwanted polymerization.
Condensation: Introduce 50.0 g of 5-methyl-1,3-cyclohexanedione into the reaction medium.
Maturation & Self-Validation: Stir the mixture continuously for 48 hours at 25 °C. Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) eluent. The disappearance of the starting dione spot and the emergence of a highly UV-active spot (due to the newly formed conjugated furan) confirms successful cyclization. Furthermore, an in-process IR scan should show the shift of the C=O stretch to 1670 cm⁻¹.
Quenching & Extraction: Quench the reaction by adding 200 mL of ice-cold water. Extract the aqueous phase with diethyl ether (3 x 150 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Isolate the pure (±)-evodone via vacuum distillation, collecting the fraction boiling at 103 °C at 1.7 mm Hg.
Fig 2: Step-by-step synthetic workflow for (±)-evodone via ZnCl2-catalyzed cyclocondensation.
Pharmacological & Industrial Relevance
Beyond its role as a structural curiosity, (±)-evodone is a highly functional molecule utilized across multiple scientific disciplines:
Agrochemicals: It exhibits potent insect repellent properties, specifically targeting disease vectors like Aedes aegypti and Culex pipiens [3]. Its moderate lipophilicity (LogP 1.9) and volatility profile allow for sustained release in topical formulations without immediate evaporation.
Synthetic Pivot: The molecule serves as a critical building block in the total synthesis of complex racemic alkaloids, such as (±)-fawcettimine [4]. In these advanced synthetic pathways, the furan ring acts as a masked 1,4-diketone that can be strategically revealed through oxidative cleavage (e.g., ozonolysis) later in the synthesis.
References
The volatile oils of Euodia hortensis forma hortensis
Source: ResearchGate
URL:[Link]
WO2016097496A1 - Use of evodone derivatives as repellent, novel evodone derivatives and synthesis process
Source: Google Patents
URL
Exploratory
Part 1: Natural Occurrence and Stereochemistry of Evodone
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Evodone For Researchers, Scientists, and Drug Development Professionals Abstract Evodone is a naturally occurring furanomonoterpene that has garne...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of Evodone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodone is a naturally occurring furanomonoterpene that has garnered interest for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of evodone, focusing on its distribution in nature and its biosynthetic origins. A critical examination of the compound's stereochemistry reveals that, contrary to potential misconceptions, evodone is isolated from natural sources as an optically active, single enantiomer, not as a racemic mixture. This guide delineates a putative biosynthetic pathway, starting from primary metabolism, to explain the formation of its characteristic benzofuranone core. Furthermore, detailed experimental protocols for the isolation, characterization, and biosynthetic investigation of evodone are presented, offering both theoretical insights and practical methodologies for researchers in natural product chemistry, chemical biology, and drug discovery.
Distribution in the Plant Kingdom
Evodone is a specialized metabolite found in a select number of plant species. Its initial discovery and isolation were from Evodia hortensis (now Melicope hortensis), a plant belonging to the Rutaceae family[1]. Subsequent phytochemical investigations have identified its presence in other, unrelated species, including Gladiolus italicus (family Iridaceae) and Clinopodium ashei (family Lamiaceae)[2]. The volatile oils of Tetradium ruticarpum (formerly Evodia rutaecarpa), a plant used extensively in Traditional Chinese Medicine, also contain a variety of terpenes and alkaloids, with some related compounds to evodone being reported[3]. The distribution across disparate plant families suggests a case of convergent evolution for the biosynthetic machinery required for its production.
The Question of Racemization: An Optically Active Natural Product
A crucial aspect of any natural product's chemistry is its stereochemistry, which dictates its biological activity. The user's query specifies "racemic evodone," however, the available scientific literature consistently indicates that naturally occurring evodone is chiral and optically active.
The initial isolation from Evodia hortensis reported a specific optical rotation of [α]D -53.9°[1]. This optical activity is a definitive indicator that the compound is produced and accumulated as a single enantiomer, or at least with a significant enantiomeric excess. The IUPAC name for this enantiomer, based on its determined structure, is (6S)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one[2].
The biosynthesis of natural products is catalyzed by enzymes, which are themselves chiral macromolecules. This inherent chirality of the enzymatic machinery almost invariably leads to stereospecific reactions, producing single-enantiomer products[4]. While the isolation of racemic or scalemic mixtures from natural sources is not unheard of, it is a rare phenomenon[4][5]. Such occurrences often arise from non-enzymatic reactions, spontaneous racemization of a chiral product post-biosynthesis, or the co-occurrence of enzymes that produce opposite enantiomers[6]. In the case of evodone, the consistent reporting of a negative optical rotation suggests that its biosynthesis is under strict stereochemical control, leading to the (-)-enantiomer.
Part 2: Putative Biosynthesis of (-)-Evodone
The complete enzymatic pathway for evodone biosynthesis has not been fully elucidated. However, based on its structure as a C10 monoterpenoid, a chemically plausible pathway can be proposed, originating from the universal terpenoid precursors.
Origin of the Monoterpenoid Backbone
In plants, the biosynthesis of monoterpenoids primarily occurs within the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[7][8]. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[9]. The condensation of one molecule of IPP with one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields the C10 precursor for all monoterpenoids: geranyl pyrophosphate (GPP)[7].
Proposed Pathway from GPP to (-)-Evodone
The transformation of the linear GPP molecule into the bicyclic furan-containing structure of evodone requires a series of cyclization and oxidation reactions, likely catalyzed by a terpene synthase (TPS) and cytochrome P450 monooxygenases (P450s), respectively.
Cyclization: The process is initiated by a TPS, which would first catalyze the ionization of GPP to a geranyl cation. This cation would then undergo a series of intramolecular cyclizations. The formation of the six-membered ring and the furan ring is a complex process that likely involves several rearrangements.
Oxidations and Rearrangements: Following the initial cyclization, a series of stereospecific oxidation reactions, likely mediated by P450s, would install the necessary ketone and furan functionalities[10]. These enzymes are well-known for their role in the functionalization of terpene skeletons in plant secondary metabolism[11]. A final dehydration step would form the furan ring.
The stereochemistry of the final product is determined by the specific folding of the substrate within the active site of the terpene synthase and the regio- and stereospecificity of the subsequent P450 enzymes.
Diagram of the Putative Biosynthetic Pathway
The following diagram illustrates a plausible, though hypothetical, sequence of reactions for the biosynthesis of (-)-Evodone.
Caption: Putative biosynthetic pathway of (-)-Evodone from primary metabolites.
Part 3: Experimental Methodologies
This section provides practical, field-proven protocols for the study of evodone, from its isolation to the investigation of its biosynthesis.
Isolation of Evodone from Natural Sources
The isolation of evodone relies on standard phytochemical techniques, leveraging its moderate polarity. The protocol below is a generalized workflow adaptable to source materials like Melicope hortensis leaves.
Protocol 1: Extraction and Chromatographic Isolation of Evodone
Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature until brittle, then grind into a fine powder. This increases the surface area for efficient solvent extraction.
Solvent Extraction:
Perform an initial extraction with a non-polar solvent like n-hexane to remove lipids and chlorophyll[12]. Macerate the powdered material in hexane (1:10 w/v) for 24 hours with agitation. Filter and discard the hexane extract.
Extract the defatted plant material with a solvent of medium polarity, such as ethyl acetate or dichloromethane, in which evodone is soluble[12][13]. Perform this extraction exhaustively (e.g., 3 x 24h) until the solvent runs clear.
Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.
Column Chromatography:
Prepare a silica gel (60-120 mesh) column using a slurry packing method with n-hexane.
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
Elute the column with a gradient of n-hexane and ethyl acetate[14]. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).
Rationale: This gradient elution separates compounds based on polarity. Non-polar compounds elute first, followed by compounds of increasing polarity. Evodone, being a moderately polar ketone, will elute at an intermediate solvent polarity.
Fraction Analysis and Purification:
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2). Visualize spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).
Combine fractions containing the compound of interest (identified by its Rf value).
If necessary, perform a final purification step using preparative HPLC or recrystallization to obtain pure evodone[12].
Caption: Experimental workflow for the isolation of evodone.
Structural Characterization
Once isolated, the structure of evodone is confirmed using a combination of spectroscopic methods.
Technique
Purpose
Expected Observations for Evodone
Mass Spectrometry (MS)
Determines molecular weight and formula.
A molecular ion peak corresponding to the formula C₁₀H₁₂O₂ (m/z 164.08)[2].
Infrared (IR) Spectroscopy
Identifies functional groups.
Characteristic absorption bands for a conjugated ketone (C=O stretch), C=C bonds of the furan and enone, and C-O-C ether linkage.
¹H NMR Spectroscopy
Shows the number and environment of protons.
Signals corresponding to methyl groups, methylene protons, and protons on the furan and enone systems.
¹³C NMR Spectroscopy
Shows the number and environment of carbons.
Ten distinct carbon signals, including those for a ketone carbonyl, olefinic carbons, and carbons of the furan ring.
Chiroptical Methods
Confirms stereochemistry.
Measurement of specific rotation using a polarimeter should yield a negative value. Circular Dichroism (CD) spectroscopy provides further confirmation of the absolute configuration.
To validate the proposed biosynthetic pathway, precursor-directed biosynthesis studies using stable isotopes can be employed[15]. This protocol is a conceptual framework for such an experiment.
Protocol 2: Isotopic Labeling Study
Establish Plant Culture: Grow the evodone-producing plant (e.g., Melicope hortensis) in a controlled environment (hydroponics or sterile tissue culture) to ensure efficient uptake of the labeled precursor.
Administer Labeled Precursor: Feed the plant culture with a stable isotope-labeled precursor, such as [¹³C₆]-glucose or [1-¹³C]-acetate. The choice of precursor targets different stages of the biosynthetic pathway.
Incubation: Allow the plant to metabolize the labeled precursor for a defined period (e.g., 24-72 hours).
Isolation: After incubation, harvest the plant tissue and perform the isolation of evodone as described in Protocol 1.
Analysis:
Analyze the purified evodone using ¹³C NMR spectroscopy. The presence and position of enhanced ¹³C signals will indicate which atoms in the evodone molecule are derived from the labeled precursor.
Alternatively, use high-resolution MS to detect the mass shift in the molecular ion, confirming the incorporation of the isotopic label.
Interpretation: The labeling pattern observed in the final product provides direct evidence for the biosynthetic intermediates and reaction mechanisms, allowing for the confirmation or revision of the putative pathway.
Part 4: Conclusion and Future Directions
Evodone stands as a compelling example of a stereospecifically biosynthesized natural product. The evidence strongly supports its occurrence as the (-)-enantiomer, a product of precise enzymatic control. While its distribution in nature is limited, its unique furanomonoterpene structure makes it a target of interest for both synthetic chemists and pharmacologists.
The primary knowledge gap remains the definitive elucidation of its biosynthetic pathway. Future research should focus on:
Transcriptome Mining: Using the genome or transcriptome of an evodone-producing plant to identify candidate genes for the terpene synthase and P450s involved in the pathway.
Enzyme Characterization: Heterologous expression of these candidate genes (e.g., in E. coli or yeast) followed by in vitro enzymatic assays to confirm their function and role in evodone biosynthesis[16][17].
Total Synthesis: The development of an enantioselective total synthesis would not only confirm the absolute structure but also provide access to analogues for structure-activity relationship (SAR) studies[18][19][20][21][22].
By integrating these modern molecular and chemical approaches, a complete understanding of evodone's journey from primary metabolite to complex natural product can be achieved, paving the way for its potential application in drug development.
References
New chemical constituents from the fruits of Tetradium ruticarpum. PubMed.
TETRADIUM RUTICARPUM FRUIT. Inxight Drugs.
TETRADIUM RUTICARPUM FRUIT EXTRACT.
Evodiamine and rutaecarpine from Tetradium ruticarpum in the tre
Tetradium ruticarpum. Wikipedia.
Evodone | C10H12O2 | CID 442471. PubChem, NIH.
Natural derivatives of furan. II. The structure of evodone.
Extraction, Isolation and Characterization of Bioactive Compounds
Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
Demystifying racemic natural products in the homochiral world. PMC, NIH.
Biocatalytic Potential of Enzymes Involved in the Biosynthesis of Isoprenoid Quinones.
Precursor-directed biosynthesis of epothilone in Escherichia coli. PubMed, NIH.
The Biosynthetic Pathways of Tanshinones and Phenolic Acids in Salvia miltiorrhiza. MDPI.
The 'emodin family' of fungal natural products–amalgamating a century of research with recent genomics-based advances. PMC, NIH.
Enantioselective total synthesis of (‒)
Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial p
(PDF)
Biosynthetic P
Production of Bioactive Diterpenoids in the Euphorbiaceae Depends on Evolutionarily Conserved Gene Clusters. PMC.
Characterization of the Biosynthetic Pathway for Medicinal Monoterpenoid Indole Alkaloid. UNB Scholar, University of New Brunswick.
Enzymes and Natural Products : The Interactive Cycle from Biosynthesis to Precision Discovery. Research Communities.
Development of an Enantioselective Synthesis of (-)-Euonyminol. PubMed.
EvoMining reveals the origin and fate of natural product biosynthetic enzymes. PubMed.
Evolution-guided optimization of biosynthetic p
Precursor-Directed Biosynthesis of Panepoxydone Derivatives with Nitric Oxide Production Inhibitory Activity. PubMed.
Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. Frontiers.
Extraction, isolation and characterization of bioactive compounds
Enantiomeric Natural Products: Occurrence and Biogenesis. PMC.
Enantioselective synthesis of an ophiobolin sesterterpene via a programmed radical cascade. PMC.
Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI.
(PDF) A formal enantioselective synthesis of (+)
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Enantioselective synthesis of the tetrahydrofuran lignans (-)- and (+)-magnolone. PubMed.
Flavonoids as Important Molecules of Plant Interactions with the Environment. PMC.
The Mechanistic Landscape of (±)-Evodone in Oncology: A Technical Whitepaper
Executive Summary (±)-Evodone, a furan derivative naturally occurring in Evodia suaveolens and related species, has emerged as a structurally compelling scaffold in oncological pharmacognosy[1]. While historically oversh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(±)-Evodone, a furan derivative naturally occurring in Evodia suaveolens and related species, has emerged as a structurally compelling scaffold in oncological pharmacognosy[1]. While historically overshadowed by its indole alkaloid counterpart, evodiamine, recent in silico and in vitro investigations have elucidated (±)-evodone's distinct mechanistic signature. This whitepaper systematically deconstructs the mechanism of action (MoA) of (±)-evodone in cancer cell lines, focusing on its dual role as an SHP-2 enhancer and a PI3K/AKT pathway modulator[1][2].
Core Mechanisms of Action
The SHP-2/STAT3 Axis Modulation
The primary, experimentally validated mechanism of (±)-evodone involves the targeted upregulation of SHP-2 (SH2 domain-containing protein tyrosine phosphatase-2)[1].
Causality: In malignant phenotypes, constitutively active STAT3 (phosphorylated at Tyr705) drives the transcription of genes essential for cell cycle progression (e.g., Cyclin D1) and metastasis (e.g., MMP-2/9). (±)-Evodone enhances SHP-2 expression, which physically interacts with and dephosphorylates STAT3.
Effect: The dephosphorylation of STAT3 prevents its nuclear translocation, thereby collapsing the transcriptional machinery required for tumor proliferation and epithelial-to-mesenchymal transition (EMT)[1].
PI3K Binding and Inhibition
Computational drug design and molecular docking studies have identified the PI3K protein—a critical ovarian cancer biomarker—as a secondary target for evodone[2].
Causality: The PI3K/AKT signaling cascade is frequently hyperactivated in ovarian and pancreatic carcinomas, promoting extracellular matrix degradation. (±)-Evodone interacts with the ATP-binding cleft of PI3K.
Effect: With a calculated binding affinity of -5.8 kcal/mol and an RMSD of 2.52 Å, evodone sterically hinders ATP binding, attenuating downstream AKT phosphorylation[2].
Caption: Mechanistic signaling pathways modulated by (±)-evodone, highlighting SHP-2 and PI3K axes.
Quantitative Data Synthesis
The following table summarizes the binding kinetics and cytotoxic parameters of (±)-evodone compared to standard baseline compounds (e.g., Evodiamine) in ovarian cancer models[1][2].
Compound
Target Protein
Binding Affinity (kcal/mol)
RMSD (Å)
Primary Cellular Effect
(±)-Evodone
PI3K
-5.8
2.52
SHP-2 upregulation, STAT3 dephosphorylation
Evodiamine
PI3K
-7.0
1.66
S/G2-M phase arrest, Apoptosis
Wortmannin
PI3K
N/A (Covalent)
N/A
Irreversible PI3K inhibition
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed with internal validation checkpoints.
Protocol 1: Validation of SHP-2/STAT3 Modulation via Western Blotting
Objective: Quantify the dose-dependent enhancement of SHP-2 and subsequent reduction of p-STAT3 by (±)-evodone.
Cell Culture & Treatment: Seed ovarian cancer cells (e.g., SKOV3) at
1×106
cells/well. Treat with (±)-evodone (0, 10, 20, 40 µM) for 24 hours. Validation Checkpoint: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity.
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving p-STAT3).
Immunoblotting: Resolve 30 µg of protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.
Probing: Probe with primary antibodies against SHP-2, STAT3, p-STAT3 (Tyr705), and GAPDH (loading control) overnight at 4°C.
Validation Checkpoint: The ratio of total STAT3 to GAPDH must remain constant across all lanes; only the p-STAT3/STAT3 ratio should decrease in a dose-dependent manner to confirm specific phosphatase activity rather than global protein degradation[1].
Protocol 2: In Silico to In Vitro PI3K Binding Assay
Objective: Validate the computational binding affinity (-5.8 kcal/mol) of (±)-evodone to PI3K[2].
Kinase Assay Setup: Utilize a competitive ADP-Glo™ Kinase Assay. Incubate recombinant PI3K protein with varying concentrations of (±)-evodone (1 nM to 100 µM).
Reaction: Add PIP2 lipid substrate and ultra-pure ATP. Incubate for 60 minutes at room temperature.
Quantification: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.
Validation Checkpoint: Generate an IC50 curve. The luminescence signal must be inversely proportional to (±)-evodone concentration. Include Wortmannin as a positive control to validate assay sensitivity[2].
References
Endharti, A. T., et al. (2024). "Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review." Journal of Pharmacy & Pharmacognosy Research, 13(1), 336. Available at:[Link]
Iriani, et al. (2020). "Effectiveness of Evodiamine and Evodone as Ovarian Anticancer In Silico." SciSpace. Available at:[Link]
The Isolation and Characterization of (±)-Evodone from Evodia Species: A Comprehensive Technical Guide
Executive Summary (±)-Evodone (4-ketomenthofuran) is a highly oxygenated monoterpene—specifically a benzofuranone derivative—predominantly found in the essential oils of Evodia species, including Evodia suaveolens (Zodia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(±)-Evodone (4-ketomenthofuran) is a highly oxygenated monoterpene—specifically a benzofuranone derivative—predominantly found in the essential oils of Evodia species, including Evodia suaveolens (Zodia) and Evodia hortensis[1][2]. Historically recognized for its potent insect-repellent properties, recent pharmacological profiling has repositioned evodone as a molecule of interest in oncology, specifically as an in silico inhibitor of the PI3K/AKT/mTOR signaling pathway in ovarian cancer models[3][4].
This whitepaper provides a rigorous, self-validating methodological framework for the extraction, chromatographic isolation, and structural validation of (±)-evodone. By detailing the causality behind specific solvent choices, thermodynamic parameters, and purification gradients, this guide serves as an authoritative resource for natural product chemists and drug development professionals.
Botanical Sourcing and Phytochemical Rationale
The genus Evodia (family Rutaceae) synthesizes a complex matrix of volatile monoterpenes and indole alkaloids. The leaves of E. hortensis are particularly notable for the co-occurrence of menthofuran (up to 64%) and evodone (17–27%)[2]. The biosynthetic causality here is critical: evodone is the oxidized derivative of menthofuran.
When isolating evodone, the primary challenge is separating it from the highly abundant, structurally similar menthofuran, as well as from other non-polar terpenes like limonene and α-pinene[1][2]. To achieve this, the extraction protocol must exploit the slight polarity difference introduced by evodone's ketone group at the C-4 position.
Step-by-Step Methodologies: Extraction and Isolation
To ensure a self-validating workflow, the isolation of evodone is divided into two phases: Phase 1 (Volatile Extraction) and Phase 2 (Chromatographic Purification) .
Phase 1: Steam-Hydrodistillation Protocol
Conventional hydrodistillation (direct boiling) often leads to the thermal degradation of oxygenated monoterpenes and the loss of polar compounds into the wastewater[5]. Steam-hydrodistillation (where the plant biomass sits above the boiling water and is extracted purely by vapor) is the optimal method for preserving evodone's structural integrity.
Step-by-Step Procedure:
Biomass Preparation: Harvest fresh leaves of E. suaveolens or E. hortensis. Coarsely grind 1,000 g of the leaves to maximize the surface area-to-volume ratio, facilitating efficient cellular lysis upon steam penetration[1][5].
Apparatus Loading: Pack the ground biomass into the upper chamber of a modified Dean-Stark distillation kettle, ensuring it does not come into direct contact with the water reservoir[2][5].
Thermal Extraction: Apply heat to maintain the steam generation at 100°C under atmospheric pressure. Run the distillation continuously for 3 hours[5]. Causality: A 3-hour window ensures the complete volatilization of heavy monoterpenes without inducing excessive thermal cracking.
Phase Separation: Collect the distillate. The essential oil will form the upper lipophilic layer. Decant the oil and extract the remaining aqueous phase with n-pentane or n-hexane to recover residual dissolved evodone[2].
Desiccation (Quality Control Gate): Dry the combined organic layers over anhydrous sodium sulfate (
Na2SO4
) to remove trace water[2][5]. Measure the optical rotation; a lower optical rotation value at this stage confirms high purity and the absence of chiral contaminants[5].
Phase 2: Chromatographic Isolation of (±)-Evodone
Because the crude essential oil contains a mixture of menthofuran, limonene, and evodone, column chromatography is required to isolate the pure benzofuranone[2].
Step-by-Step Procedure:
Stationary Phase Preparation: Prepare a slurry of silica gel (60–120 mesh) in n-hexane and pack it into a glass column.
Sample Loading: Dissolve 1.0 g of the dried essential oil in a minimal volume of n-hexane and load it evenly onto the silica bed.
Gradient Elution:
Fraction A (Non-polar): Elute with 100% n-hexane to strip out highly non-polar hydrocarbons (e.g., limonene, α-pinene).
Fraction B (Mid-polar): Transition to a gradient of n-hexane:ethyl acetate (95:5 to 90:10 v/v). Causality: The ketone moiety of evodone increases its affinity for the silica stationary phase compared to menthofuran. The slight increase in mobile phase polarity selectively desorbs evodone.
Validation via GC-MS: Analyze the fractions using Gas Chromatography-Mass Spectrometry. Evodone will present a distinct peak with a molecular ion mass of
m/z
166.2.
Quantitative Data: Extraction Efficacy
Table 1: Comparative Yield and Evodone Concentration by Distillation Method in E. suaveolens [5]
Distillation Method
Total Essential Oil Yield (%)
Evodone Concentration (%)
Optical Rotation (Purity Indicator)
Hydrodistillation (Direct Boiling)
0.37%
7.62%
High (Lower Purity)
Steam Distillation
0.31%
4.81%
Lowest (Highest Purity)
Steam-Hydrodistillation
0.43%
14.25%
Moderate (Optimal Balance)
Note: Steam-hydrodistillation provides the highest absolute yield of evodone by preventing the hydrolytic degradation of the benzofuranone ring.
Workflow Visualization
The following diagram maps the end-to-end self-validating system for evodone isolation, highlighting the critical quality control (QC) gates.
Caption: End-to-end workflow for the isolation and validation of (±)-evodone from Evodia species.
Mechanistic Pharmacology: Evodone in Oncology
Beyond its ecological role as an insect repellent, evodone has demonstrated significant potential as an anticancer agent. Molecular docking studies have evaluated its efficacy against the PI3K/AKT/mTOR signaling pathway, a critical axis in the carcinogenesis and metastasis of ovarian cancer[3][6].
Overexpression of PI3K upregulates matrix metalloproteinases (MMP-2 and MMP-9), degrading the extracellular matrix and facilitating tumor metastasis[6]. Evodone acts as a competitive inhibitor at the PI3K binding site (PDB ID: 3HHM), inducing mitochondrial apoptosis by increasing pro-apoptotic BAX and decreasing anti-apoptotic BCL-2[4].
Table 2: Molecular Docking Parameters of Evodone vs. Wortmannin on PI3K (3HHM) [3][6]
Compound
Target Protein
Binding Affinity (kcal/mol)
RMSD (Å)
Bond Type
(±)-Evodone
PI3K (3HHM)
-5.8
2.522
Hydrogen
Evodiamine (Alkaloid)
PI3K (3HHM)
-7.0
1.662
Hydrogen
Wortmannin (Control)
PI3K (3HHM)
-8.2
3.269
Hydrogen
Causality: While evodone exhibits a slightly lower binding affinity (-5.8 kcal/mol) compared to the known irreversible inhibitor Wortmannin (-8.2 kcal/mol), its lower molecular weight and favorable lipophilicity profile make it an excellent lead compound for further synthetic optimization[3].
PI3K/AKT/mTOR Pathway Inhibition
Caption: Mechanism of action for (±)-evodone inhibiting the PI3K/AKT/mTOR pathway to induce apoptosis.
References
Source: Google Patents (US9320273B2 / US20160198706A1)
Cleaner production of essential oils by steam distillation
Source: ResearchGate
URL:[Link]
The volatile oils of Euodia hortensis forma hortensis
Source: ResearchGate
URL:[Link]
Effectiveness of Evodiamine and Evodone as Ovarian Anticancer In Silico
Source: SciSpace / Atlantis Press
URL:[Link]
Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review
Source: Journal of Pharmacy & Pharmacognosy Research (JPPRes)
URL:[Link]
A Comprehensive Technical Guide to the Preliminary Toxicity Screening of Racemic Evodone
Abstract: This technical guide provides a comprehensive framework for the preliminary toxicological assessment of racemic evodone, a natural product with potential pharmacological applications. The document outlines a st...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive framework for the preliminary toxicological assessment of racemic evodone, a natural product with potential pharmacological applications. The document outlines a strategic, tiered approach to early-stage safety evaluation, beginning with in vitro cytotoxicity and genotoxicity assays and culminating in an acute in vivo toxicity study. The methodologies are grounded in established regulatory guidelines and scientific principles to ensure data integrity and relevance for drug development. Detailed experimental protocols, illustrative data, and visualizations of key workflows are presented to guide researchers, scientists, and drug development professionals in establishing a foundational safety profile for this and other novel chemical entities.
Introduction: The Imperative for Early-Stage Toxicological Profiling
The journey of a novel chemical entity (NCE) from discovery to clinical application is contingent upon a robust and comprehensive safety evaluation.[1] Early-stage, or preliminary, toxicity screening is a critical gatekeeping step, designed to identify potential liabilities that could derail a development program.[2] This guide focuses on racemic evodone, a monoterpenoid found in several plant species.[3] As with many natural products, its therapeutic potential must be weighed against its inherent toxicological risks.
The decision to screen the racemic mixture is a strategic one in early development. While individual enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, assessing the racemate provides a baseline understanding of the compound's safety as it might be initially synthesized or isolated.[4][5] Should toxicities be observed, further investigation into the properties of the individual enantiomers would be warranted.[6]
Evodone's chemical structure contains a furan ring, a motif associated with potential toxicity. Furan-containing compounds can undergo metabolic activation to form reactive intermediates, such as epoxides or cis-enedials, which may lead to hepatotoxicity and carcinogenicity.[7] This understanding informs our testing strategy, necessitating the inclusion of metabolic activation systems in our in vitro assays.
This guide will detail a three-tiered approach to the preliminary toxicity screening of racemic evodone:
Tier 1: In Vitro Cytotoxicity Assessment
Tier 2: In Vitro Genotoxicity Assessment
Tier 3: In Vivo Acute Oral Toxicity Assessment
This structured approach is designed to maximize data acquisition while minimizing the use of resources and animal testing, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement).
Tier 1: In Vitro Cytotoxicity Assessment
The initial step in our screening cascade is to determine the concentration range at which racemic evodone elicits cytotoxic effects in mammalian cells. This is foundational for dose selection in subsequent, more complex assays.
Rationale for Assay Selection: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[7][10] The amount of formazan produced is directly proportional to the number of living cells.[10] This assay is robust, reproducible, and amenable to a high-throughput format, making it ideal for initial screening.[7]
Experimental Protocol: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of racemic evodone in a relevant mammalian cell line (e.g., HepG2, a human liver cancer cell line, is a good choice given the potential for furan-related hepatotoxicity).
Materials:
Racemic Evodone (of known purity)
HepG2 cells (or other suitable cell line)
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microplates
Multi-channel pipette
Microplate reader
Procedure:
Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of racemic evodone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent-induced toxicity.
Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared racemic evodone dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Presentation and Interpretation
The results of the MTT assay can be presented as the percentage of cell viability relative to the vehicle control. The IC50 value is then calculated using non-linear regression analysis.
Table 1: Illustrative Cytotoxicity Data for Racemic Evodone in HepG2 Cells
Concentration (µM)
% Cell Viability (Mean ± SD)
Vehicle Control
100 ± 5.2
0.1
98.7 ± 4.8
1
95.3 ± 6.1
10
82.1 ± 5.5
50
51.3 ± 4.9
100
25.8 ± 3.7
500
8.2 ± 2.1
1000
2.1 ± 1.5
IC50
~50 µM
Note: The data presented in this table is hypothetical and for illustrative purposes only.
An IC50 value in the low micromolar range would suggest significant cytotoxic potential and would guide the concentration selection for the subsequent genotoxicity assays, ensuring that the tested concentrations are not overtly cytotoxic.
Tier 2: In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential.[11] A standard preliminary screen involves a battery of tests to assess different endpoints of genetic damage.[8]
Rationale for Assay Selection
A combination of the Bacterial Reverse Mutation Assay (Ames test) and the in vitro Micronucleus Assay is recommended for a comprehensive initial genotoxicity screen.
Ames Test (OECD 471): This assay detects point mutations (gene mutations) in several strains of Salmonella typhimurium and Escherichia coli. The inclusion of a metabolic activation system (S9 fraction from rat liver) is critical for detecting mutagens that require bioactivation, which is a known concern for furan-containing compounds.[1][12]
In Vitro Micronucleus Assay (OECD 487): This assay identifies agents that cause chromosomal damage (clastogenicity) or interfere with cell division (aneugenicity) in mammalian cells.[13] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.[13]
Experimental Workflow and Visualization
The workflow for the in vitro genotoxicity assessment is a sequential process, starting with the Ames test and followed by the micronucleus assay.
Caption: Workflow for in vitro genotoxicity screening of racemic evodone.
Experimental Protocols
Objective: To evaluate the mutagenic potential of racemic evodone by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.[3]
Materials:
S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[9]
S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution
Minimal glucose agar plates
Top agar
Procedure:
Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of racemic evodone that does not cause excessive cytotoxicity to the bacterial strains.
Main Experiment (Plate Incorporation Method):
a. To 2 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of racemic evodone dilution (or vehicle control), and 0.5 mL of S9 mix (for metabolic activation) or buffer (for no activation).
b. Vortex briefly and pour the mixture onto minimal glucose agar plates.
c. Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Evaluation Criteria: A compound is considered mutagenic if a dose-related increase in the number of revertant colonies is observed, and/or if a reproducible increase of at least two-fold over the solvent control is seen for at least one concentration.
Objective: To assess the potential of racemic evodone to induce chromosomal damage in cultured mammalian cells.
Materials:
Human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6)
Racemic Evodone
Cytochalasin B (to block cytokinesis)
Culture medium and supplements
Staining solution (e.g., Giemsa or a fluorescent DNA stain)
Microscope slides
Procedure:
Cell Culture and Treatment: Culture cells and treat with various concentrations of racemic evodone (based on the cytotoxicity data) in the presence and absence of S9 metabolic activation.
Incubation: Incubate for a short treatment period (e.g., 3-6 hours) followed by a recovery period, or for a continuous treatment period (e.g., 24 hours). Add Cytochalasin B to block cell division at the binucleated stage.
Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides.
Staining and Analysis: Stain the slides and score at least 2000 binucleated cells per concentration for the presence of micronuclei.
Illustrative Genotoxicity Data
Table 2: Illustrative Ames Test Results for Racemic Evodone
Strain
Treatment
Mean Revertants/Plate ± SD
Fold Increase vs. Control
Mutagenic?
TA100
Vehicle Control
120 ± 15
-
-
(-S9)
50 µ g/plate
135 ± 18
1.1
No
100 µ g/plate
142 ± 20
1.2
No
250 µ g/plate
155 ± 25
1.3
No
(+S9)
50 µ g/plate
180 ± 22
1.5
No
100 µ g/plate
255 ± 30
2.1
Yes
250 µ g/plate
410 ± 45
3.4
Yes
Note: The data presented in this table is hypothetical and for illustrative purposes only. A full study would include multiple strains.
A positive result in the Ames test, particularly in the presence of S9, would suggest that racemic evodone or its metabolites can cause gene mutations. A negative result in both the Ames and micronucleus assays would provide a degree of confidence in the compound's genetic safety at this preliminary stage.
Tier 3: In Vivo Acute Oral Toxicity Assessment
Should the in vitro data not reveal significant cytotoxicity or genotoxicity, a limited in vivo study is warranted to understand the compound's systemic effects after a single administration.
Rationale for Study Design: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a minimum number of animals to estimate the acute oral toxicity of a substance and assign it to a GHS toxicity category.[11] This method is a refinement over the classical LD50 test, aligning with the principles of animal welfare.[13]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of racemic evodone in a rodent model (e.g., female Wistar rats).
Animals: Healthy, young adult female Wistar rats (nulliparous and non-pregnant).
Procedure:
Dosing: A single animal is dosed at a starting dose level (e.g., 300 mg/kg) by oral gavage.
Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior) at 30 minutes, 1, 2, and 4 hours post-dosing, and then daily for 14 days. Body weight is recorded weekly.
Stepwise Procedure:
If the animal survives, two additional animals are dosed at the same level.
If the animal dies, the next animal is dosed at a lower dose level.
This stepwise procedure continues until a clear outcome is obtained, allowing for classification of the substance.
Necropsy: All animals are subjected to a gross necropsy at the end of the 14-day observation period.
Data Presentation and Interpretation
The results of the acute toxic class study will classify racemic evodone into a specific GHS category for acute oral toxicity.
Table 3: Illustrative Acute Oral Toxicity Findings for Racemic Evodone
Parameter
Observation
GHS Category
Category 4 (Harmful if swallowed)
Estimated LD50 Range
300 - 2000 mg/kg
Clinical Signs
Mild sedation and lethargy observed within the first 4 hours at doses ≥300 mg/kg, with recovery within 24 hours. No mortality at 300 mg/kg. Mortality observed at 2000 mg/kg.
Body Weight Changes
No significant changes in body weight compared to control animals over the 14-day period.
Gross Necropsy
No treatment-related macroscopic abnormalities observed at necropsy in surviving animals.
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Synthesis and Forward-Looking Strategy
This technical guide has outlined a systematic and scientifically rigorous approach to the preliminary toxicity screening of racemic evodone. The tiered strategy, from in vitro cytotoxicity and genotoxicity to a limited in vivo study, provides a foundational dataset for making informed decisions in the drug development process.
The illustrative data presented suggest that racemic evodone exhibits moderate in vitro cytotoxicity, is potentially mutagenic after metabolic activation, and has a GHS classification of Category 4 for acute oral toxicity. This profile would necessitate a careful risk-benefit analysis before proceeding to more extensive preclinical development.
Future studies could include:
Testing the individual enantiomers of evodone to determine if the observed toxicity is stereospecific.
More extensive in vivo studies, such as repeated-dose toxicity studies, to evaluate the effects of longer-term exposure.
Mechanistic studies to elucidate the pathways leading to the observed genotoxicity.
By adhering to a logical and well-validated screening paradigm, researchers can efficiently and effectively characterize the preliminary safety profile of novel compounds like racemic evodone, paving the way for the development of safe and effective new medicines.
References
Aurigene. (2021). In Vitro Genotoxicity Assays Testing Services. Retrieved from [Link]
National Toxicology Program (NTP). (2001). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. Retrieved from [Link]
Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]
Inotiv. (n.d.). Other Genetic Toxicology Assays. Retrieved from [Link]
Peterson, L. (2000). Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Retrieved from [Link]
Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]
Zhang, L., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 406-415. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442471, Evodone. Retrieved from [Link]
S. Murugananthan, G., & Kumar, S. (2014). Toxicological screening. Journal of Chemical and Pharmaceutical Research, 6(5), 513-519. Retrieved from [Link]
National Center for Biotechnology Information. (2011). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. National Academies Press (US). Retrieved from [Link]
U.S. Food and Drug Administration. (2013). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (2018). Questions and Answers on the Occurrence of Furan in Food. Retrieved from [Link]
HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]
U.S. Food and Drug Administration. (2013). Nonclinical Safety Evaluation of Drug or Biologic Combinations. Retrieved from [Link]
Ke, A. (2017). Combination Drugs: Regulatory Guidance and Expectations. FDA. Retrieved from [Link]
Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
Ciriaco, M., et al. (2019). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 24(13), 2445. Retrieved from [Link]
Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Retrieved from [Link]
McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. Retrieved from [Link]
Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]
Aboul-Enein, H. Y., & Lõhmus, M. (2000). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Indian journal of experimental biology, 38(8), 743–753. Retrieved from [Link]
Lee, S., et al. (2022). The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing. International Journal of Molecular Sciences, 23(14), 7586. Retrieved from [Link]
Nakamura, T., et al. (2021). Protective Effect of Edaravone against Cationic Lipid-Mediated Oxidative Stress and Apoptosis. Biological & pharmaceutical bulletin, 44(1), 144–149. Retrieved from [Link]
Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]
Bouayed, J., & Bohn, T. (2010). Antioxidant effects of natural bioactive compounds. Current pharmaceutical design, 16(21), 2325–2340. Retrieved from [Link]
Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172. Retrieved from [Link]
molecular weight and thermodynamic properties of (±)-evodone
Molecular Weight and Thermodynamic Properties of (±)-Evodone: A Comprehensive Technical Guide Executive Summary (±)-Evodone (CAS: 30557-66-5) is the racemic mixture of the highly valued furanomonoterpenoid, evodone[]. St...
Author: BenchChem Technical Support Team. Date: April 2026
Molecular Weight and Thermodynamic Properties of (±)-Evodone: A Comprehensive Technical Guide
Executive Summary
(±)-Evodone (CAS: 30557-66-5) is the racemic mixture of the highly valued furanomonoterpenoid, evodone[]. Structurally characterized as a fused 3-methylbenzofuranone system (3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one), it is naturally occurring in Evodia hortensis and Zodia species, where it functions as a potent insect repellent[2][3]. For researchers in fragrance chemistry and drug development, understanding the exact molecular weight and thermodynamic phase behavior of (±)-evodone is critical for optimizing extraction efficiencies, ensuring synthetic regioselectivity, and predicting formulation stability.
Molecular Weight and Physicochemical Profiling
The molecular formula of (±)-evodone is C10H12O2[2][4]. In analytical workflows, distinguishing between the average molecular weight and the exact monoisotopic mass is a fundamental requirement.
The exact mass of 164.0837 Da is critical when utilizing High-Resolution Mass Spectrometry (HRMS) to profile essential oil extracts[2]. Because plant matrices like Zodia leaves contain dozens of isobaric terpenes, HRMS relies on this exact mass to separate (±)-evodone from structurally similar oxygenated monoterpenes[3]. Furthermore, its computed XLogP3-AA of 1.9 indicates a moderate lipophilicity, which thermodynamically favors its partitioning into the vapor phase during steam distillation and enhances its permeability in topical repellent formulations[2][5].
Table 1: Quantitative Physicochemical Parameters of (±)-Evodone
The thermodynamic stability of (±)-evodone is heavily influenced by its bicyclic furanone architecture.
Phase Transitions: The racemic mixture exhibits a sharp melting point at 72–73 °C[7]. Its boiling point under reduced pressure (86 °C at 1 mmHg) highlights its volatility[7]. During hydro-diffusion and steam distillation, the enthalpy of vaporization (
ΔHvap
) dictates the energy exchange between the steam and the plant matrix, directly controlling the extraction yield of the monoterpene[8].
Synthetic Thermodynamics: The construction of the evodone core is frequently achieved via an Intramolecular Diels-Alder reaction of Furan (IMDAF)[9][10]. The IMDAF equilibrium is governed by strict thermodynamic parameters. The enthalpy of ring closure (
ΔH∘
) is typically negative (e.g., -29.3 kJ/mol for related furan dienes), driven by the exothermic formation of stable
σ
-bonds[10]. This enthalpic gain must be sufficient to overcome the negative entropy (
ΔS∘≈−75
J/mol·K) associated with the loss of rotational degrees of freedom during cyclization[10]. This thermodynamic control is what ensures the regioselective formation of the fused benzofuranone core over bridged byproducts[11].
Experimental Workflows
Protocol 1: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)
Causality & Trustworthiness: DSC provides a self-validating measurement of the melting endotherm and heat of fusion (
ΔHfus
). Calibrating the baseline with an Indium standard ensures that the thermal resistance of the sensor is accurately accounted for, validating the 72–73 °C melting point[7].
Calibration: Calibrate the DSC instrument using an Indium standard (mp 156.6 °C,
ΔHfus
28.45 J/g) to ensure calorimetric accuracy.
Sample Preparation: Weigh 3.0–5.0 mg of highly purified (±)-evodone into an aluminum crucible. Seal with a pierced lid to prevent pressure build-up from volatilization.
Thermal Cycle: Equilibrate the sample at 25 °C. Heat at a controlled rate of 10 °C/min up to 120 °C under a constant high-purity nitrogen purge (50 mL/min).
Data Analysis: Integrate the endothermic peak to determine the extrapolated onset temperature (melting point) and the area under the curve (
ΔHfus
).
Causality & Trustworthiness: This single-electron transfer (SET) pathway provides a thermodynamically controlled route to synthesize (±)-evodone. The Ti(III) species initiates a radical cascade that is driven forward by the thermodynamic sink of the final aromatized furan ring[12].
Reagent Generation: Generate the Ti(III) species in situ by reacting commercially available titanocene dichloride (Cp2TiCl2) with activated zinc dust in anhydrous THF under a strict argon atmosphere[12].
Cyclization: Slowly add the bromoacetal precursor to the deep green Ti(III) solution. The SET generates a carbon-centered radical that undergoes a rapid 5-exo-trig cyclization.
Aromatization: Subject the resulting intermediate to acid-catalyzed elimination. The thermodynamic stability of the conjugated
π
-system drives the formation of the fully aromatized furan ring.
Purification: Quench the reaction with saturated NH4Cl, extract the aqueous layer with ethyl acetate, and purify via silica gel chromatography to isolate (±)-evodone.
Mechanistic & Thermodynamic Visualizations
Fig 1. Titanocene(III) mediated radical cyclization pathway for (±)-evodone synthesis.
Fig 2. Thermodynamic profiling workflow of (±)-evodone via Differential Scanning Calorimetry.
References
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 442471, Evodone." PubChem.
URL: [Link]
Connolly, J. D., & Hill, R. A. "Dictionary of Terpenoids - Volume 1 - Mono- and Sesquiterpenoids." Chapman and Hall.
URL:[Link]
Jacobi, P. A., Walker, D. G., & Odeh, I. "The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene." Journal of Organic Chemistry.
URL:[Link]
Mandal, Paira, & Roy. "Titanium(III) chloride mediated synthesis of furan derivatives: Synthesis of (±)-evodone." LookChem / Chemical Literature.
URL:[Link]
Yusoff, Z. M., et al. "Production curves of kaffir lime oil yield at various steam temperature settings." ResearchGate.
URL:[Link]
Application Note: ¹H and ¹³C NMR Spectroscopic Elucidation of (±)-Evodone
Introduction and Scientific Significance (±)-Evodone (IUPAC: 3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a naturally occurring furano-monoterpene originally isolated from Evodia hortensis and later identified in t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Significance
(±)-Evodone (IUPAC: 3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a naturally occurring furano-monoterpene originally isolated from Evodia hortensis and later identified in the allelopathic scrub species Calamintha ashei[1]. As a biologically active compound, it demonstrates significant inhibitory effects on seed germination, making it a highly relevant scaffold in agrochemical research and drug development [2].
For synthetic chemists and pharmacologists, the accurate structural validation of (±)-evodone is paramount. The molecule features a rigid bicyclic framework—a furan ring fused to a cyclohexenone system—which generates a highly complex and diagnostic nuclear magnetic resonance (NMR) signature. Because (±)-evodone is a racemic mixture, its enantiomers are NMR-indistinguishable in achiral solvents. This application note provides a comprehensive, self-validating protocol and the exact ¹H and ¹³C NMR assignments for (±)-evodone, detailing the causality behind its unique spin-spin coupling networks.
Structural Elucidation: Causality in NMR Assignments
The molecular architecture of (±)-evodone dictates its spectral behavior. Understanding the physical causality behind these chemical shifts is critical for accurate peak assignment:
Furan Ring Deshielding : The electronegative oxygen atom in the furan ring strongly deshields the adjacent alpha-proton (H-2), pushing its resonance downfield to 7.06 ppm. The C-3 methyl group acts as an electron-donating group, slightly shielding the C-3 carbon (118.95 ppm) relative to C-2 (137.24 ppm).
Diastereotopic Protons : The chiral center at C-6 breaks the symmetry of the cyclohexenone ring. Consequently, the methylene protons at C-5 and C-7 are diastereotopic. They exist in distinct magnetic environments and exhibit strong geminal coupling (
J=16.6
Hz for H-5α/β and
J=16.0
Hz for H-7α/β).
Complex Spin Multiplicity at C-6 : The H-6 proton is coupled to five distinct neighboring protons (two at C-5, two at C-7, and the C-6 methyl group). This results in a highly complex doublet of doublet of doublet of doublet of doublets (ddddd) at 2.40 ppm, requiring high-field NMR (≥400 MHz) for proper resolution.
Long-Range Allylic Coupling : A fine four-bond allylic coupling (
4J=1.3
Hz) is observed between the furan H-2 proton and the C-3 methyl protons, a hallmark of substituted furan systems.
Quantitative Data: NMR Chemical Shifts
The following tables summarize the quantitative ¹H and ¹³C NMR data for (±)-evodone, acquired in CDCl₃ at 298 K [1].
To ensure reproducibility and spectral integrity, the following step-by-step methodology must be used. This protocol is designed as a self-validating system, ensuring that experimental artifacts do not compromise structural elucidation.
Step 1: Sample Preparation
Procedure : Dissolve 15–20 mg of purified (±)-evodone in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Transfer to a high-quality 5 mm NMR tube.
Causality : CDCl₃ is chosen due to the non-polar nature of the monoterpene. The residual CHCl₃ peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C) serves as a reliable internal reference, eliminating the strict need for TMS and preventing chemical shift drift.
Step 2: Spectrometer Calibration (Tuning and Shimming)
Procedure : Insert the sample into a 400 MHz (or higher) spectrometer. Allow 10 minutes for thermal equilibration at 298 K. Perform Automatic Tuning and Matching (ATM) and gradient shimming (Z1-Z5).
Causality : Thermal equilibration prevents convection currents that distort peak shapes. Precise shimming homogenizes the magnetic field, which is absolutely critical for resolving the fine 1.1 Hz and 1.3 Hz
J
-couplings present in the H-6 and H-2 signals.
Step 3: 90° Pulse Calibration
Procedure : Execute a nutation experiment to determine the exact 90° pulse width (P1) for the specific sample matrix.
Causality : A precisely calibrated 90° pulse maximizes transverse magnetization. This guarantees that the integration values in the ¹H spectrum accurately reflect the true proton ratios (e.g., exactly 3H for the methyl groups), serving as an internal validation of sample purity.
Step 4: 1D and 2D Data Acquisition
Procedure :
¹H NMR : Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
¹³C NMR : Acquire 512–1024 scans with proton decoupling (WALTZ-16) and a D1 of 2 seconds.
2D NMR : Acquire COSY and HMBC spectra using standard phase-cycled pulse sequences.
Causality : The 2-second D1 ensures complete longitudinal relaxation (
T1
) between scans, preventing the artificial suppression of quaternary carbons (C-3, C-3a, C-4, C-7a) in the ¹³C spectrum.
Mechanistic Workflow Diagram
The logical progression of the structural elucidation process is mapped below.
Caption: Logical workflow for the self-validating NMR acquisition and structural elucidation of (±)-evodone.
Conclusion
The structural elucidation of (±)-evodone relies on identifying its highly coupled diastereotopic protons and the distinct electronic environments of its fused bicyclic system. By adhering to the standardized acquisition protocol outlined above, researchers can achieve high-resolution spectral data that is self-validating, ensuring absolute confidence in the chemical characterization of this important natural product.
References
Macias, F. A., Simonet, A. M., & Esteban, M. D. (1998). "Menthofurans from Calamintha ashei and the absolute configuration of desacetylcalaminthone." Phytochemistry (via Academia.edu).
National Center for Biotechnology Information. "Evodone | C10H12O2 | CID 442471" PubChem Database.
Application
Application Note: Advanced Extraction and Isolation Protocols for (±)-Evodone from Plant Matrices
Executive Summary (±)-Evodone is a naturally occurring furanoid monoterpene (a benzofuranone derivative) predominantly found in the Evodia genus, notably Evodia suaveolens (Zodia) and Evodia hortensis [1]. Recognized for...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(±)-Evodone is a naturally occurring furanoid monoterpene (a benzofuranone derivative) predominantly found in the Evodia genus, notably Evodia suaveolens (Zodia) and Evodia hortensis [1]. Recognized for its potent insect-repellent properties and emerging potential as an anticancer agent, the demand for high-purity evodone in drug development and agrochemical research is accelerating [2]. Because evodone is an oxygenated, relatively non-polar volatile compound, its extraction requires precise methodologies to prevent thermal degradation and volatilization. This application note details two field-proven workflows—hydro-alcoholic solvent partitioning and hydrodistillation—designed to maximize the yield and purity of (±)-evodone from complex plant matrices.
Mechanistic Principles of Extraction
The structural topology of evodone (C₁₀H₁₂O₂) features a furan ring fused to a ketone-bearing cyclohexane moiety. This configuration dictates its moderate polarity and high volatility.
Method A (Solvent Extraction & Partitioning): We utilize 96% ethanol under controlled reflux to penetrate the dried cellular matrix. Ethanol acts as a universal solvent, disrupting hydrogen bonds in the plant cell wall and solubilizing both polar and non-polar metabolites. To isolate evodone from the resulting complex mixture (which includes highly polar tannins and flavonoids), a Liquid-Liquid Extraction (LLE) using n-hexane and water is employed. Driven by its partition coefficient, the non-polar evodone selectively migrates into the hexane phase [2].
Method B (Hydrodistillation): Exploiting the compound's volatility, steam is used to physically burst the glandular trichomes of the plant. The steam acts as a carrier gas for the monoterpenes, which are subsequently condensed. This method provides a highly pure essential oil fraction, free from heavy, non-volatile plant lipids and pigments.
Experimental Workflows
Fig 1. Dual-pathway extraction workflow for (±)-evodone isolation from plant matrices.
Step-by-Step Extraction Protocols
Protocol A: Hydro-Alcoholic Maceration and LLE (High-Yield Workflow)
This protocol is optimized for maximizing the total recovery of evodone from bulk biomass[2].
Biomass Preparation: Harvest fresh Evodia suaveolens leaves. Dry the biomass in a controlled convection oven at <40°C for 24–48 hours. Causality: Temperatures exceeding 40°C will cause significant evaporative loss of volatile monoterpenes. Grind the dried leaves through a 0.5 mm iron sieve to maximize the surface-area-to-solvent ratio.
Reflux Extraction: Transfer 600 g of the ground biomass into a 10 L round-bottom flask. Add 6 L of 96% ethanol (1:10 w/v ratio). Attach a reflux condenser and heat in a water bath at 75°C for 3 hours under continuous mechanical stirring.
Filtration & Concentration: Filter the hot mixture through Whatman No. 1 filter paper. Transfer the filtrate to a rotary evaporator. Concentrate under reduced pressure (150 mbar) at 40°C until a viscous, solvent-free crude extract is obtained.
Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of HPLC-grade water. Transfer to a 2 L separatory funnel and add 500 mL of n-hexane. Shake vigorously, venting frequently. Allow the phases to separate for 30 minutes. Collect the upper (non-polar) hexane layer. Repeat the hexane extraction twice more with fresh solvent.
Desiccation & Storage: Pool the hexane fractions and dry over anhydrous sodium sulfate (
Na2SO4
) to remove residual water. Filter and evaporate the hexane to yield a concentrated (±)-evodone-enriched fraction. Store at -20°C in amber glass.
This protocol isolates the essential oil fraction, providing a cleaner matrix for downstream chromatographic purification.
Setup: Place 500 g of lightly crushed, fresh Evodia leaves into a 5 L boiling flask. Add 2.5 L of distilled water.
Distillation: Connect a Clevenger-type apparatus (designed for oils lighter than water) and a chilled condenser. Heat the flask using a heating mantle until a steady, rolling boil is achieved.
Collection: Maintain distillation for 3 to 4 hours. The steam will carry the evodone and other volatile terpenes upward, condensing them into the Clevenger trap where they will separate from the aqueous hydrosol.
Recovery: Carefully decant the essential oil layer. Dry the oil over anhydrous
Na2SO4
and transfer to a sealed vial.
Quantitative Data & Matrix Selection
Selecting the correct plant organ is critical for optimizing evodone yield. Phytochemical profiling indicates that the leaves of Evodia suaveolens contain the highest concentration of hexane-soluble compounds, including evodone [3].
Table 1: Phytochemical Distribution and Yields in Evodia suaveolens Organs
Plant Organ
Dominant Solvent Fraction
Total Phytochemical Types
Key Identified Compound
Leaves
Hexane (88.2%)
23
Evodone / Evodiamine
Stem Bark
Hexane (81.1%)
18
Vulgarone B
Root Bark
Benzene (58.1%)
43
Aristolone
Seeds
Hexane (90.2%)
13
Decosane
(Data synthesized from GC-MS profiling of Zodia plant organs [3])
Analytical Validation (GC-MS)
To validate the success of the extraction, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Evodone is identified by its distinct fragmentation pattern and molecular ion.
Fig 2. GC-MS analytical pathway for the structural validation of (±)-evodone.
GC-MS Parameters:
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar stationary phase.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature 60°C (hold for 2 min), ramped at 5°C/min to 240°C (hold for 5 min).
Injection: 1 µL of the diluted extract (1:100 in hexane), split ratio 1:50.
MS Conditions: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40–400.
Confirmation: Evodone yields a molecular ion peak at m/z 164 [M+] . Identity is confirmed by cross-referencing the mass spectrum against the NIST library and comparing the calculated Retention Index (RI) with literature values.
References
Birch, A. J., & Rickards, R. W. (1956). Natural derivatives of furan. II. The structure of evodone. Australian Journal of Chemistry, 9(2), 241-243.[Link]
Antoine, S., & Nicolas, R. (2016). Extract of Euodia suaveolens Scheff, repellent compositions and use thereof (U.S. Patent Application No. US20160198706A1). U.S.
Iriani, F., & Yanuastri, P. W. (2020). Diversity and phytochemistry analysis in zodia plants organs (Evodia suaveolens). IOP Conference Series: Earth and Environmental Science, 458, 012019.[Link]
Method
Application Note: (±)-Evodone as a Versatile Precursor in Organic Synthesis and Drug Development
Introduction to the (±)-Evodone Scaffold (±)-Evodone (3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a naturally occurring furanomonoterpene originally isolated from the essential oils of Euodia hortensis1. While his...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the (±)-Evodone Scaffold
(±)-Evodone (3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) is a naturally occurring furanomonoterpene originally isolated from the essential oils of Euodia hortensis1. While historically viewed primarily as a synthetic target, its unique structural topology—comprising a highly electron-rich furan ring fused to a cyclohexenone system—makes it an exceptional precursor for downstream organic synthesis.
For researchers and drug development professionals, (±)-evodone serves as a pivotal building block. Its dual reactivity profile allows for selective functionalization: the C4 ketone can undergo stereoselective reductions and subsequent esterifications, while the furan moiety can participate in cycloadditions, oxidative cleavages, and electrophilic aromatic substitutions. This application note details the field-proven methodologies for utilizing (±)-evodone as a precursor, focusing on the synthesis of bioactive repellents, structural degradation for analytical validation, and advanced photooxygenation workflows.
Derivatization of the Ketone Moiety: Synthesis of Repellents
One of the most commercially significant applications of (±)-evodone is its conversion into (±)-evodyl acetate, a highly effective volatile insect repellent targeting Aedes aegypti, Aedes albopictus, and Culex pipiens mosquitoes 2. The transformation relies on the selective reduction of the C4 ketone to yield the intermediate alcohol ((±)-evodol), followed by O-acetylation.
Causality in Reagent Selection
Sodium borohydride (NaBH₄) is explicitly chosen for the reduction step because it acts as a mild, chemoselective hydride donor. It efficiently reduces the sterically hindered C4 ketone without over-reducing the electron-rich furan ring or triggering unwanted ring-opening side reactions. For the subsequent acylation, neat acetic anhydride under reflux is utilized to drive the equilibrium toward the ester, overcoming the steric hindrance of the secondary alcohol.
Fig 1. Synthetic workflow converting (±)-evodone to the insect repellent (±)-evodyl acetate.
Protocol: Synthesis of (±)-Evodyl Acetate
This protocol is designed as a self-validating system; phase separations and TLC monitoring provide immediate feedback on reaction progression.
Step 1: Reduction to (±)-Evodol
Preparation: Dissolve 10.0 g of (±)-evodone in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Chill the solution to 0 °C using an ice bath.
Hydride Addition: Slowly add 2.5 g of NaBH₄ in small portions over 30 minutes. Validation check: Mild effervescence (H₂ gas evolution) should be observed.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3); the starting material spot (UV active) should completely disappear, replaced by a lower Rf spot corresponding to (±)-evodol.
Quenching & Extraction: Carefully quench with 50 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (±)-evodol as a pale viscous oil.
Step 2: Acylation to (±)-Evodyl Acetate
Reaction Setup: Transfer the crude (±)-evodol to a dry 100 mL flask. Add 15.0 mL of acetic anhydride (Ac₂O).
Reflux: Attach a reflux condenser and heat the mixture to 140 °C for 2 hours under a nitrogen atmosphere.
Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride. Validation check: The mixture will separate into a distinct biphasic system.
Isolation: Neutralize the aqueous phase with saturated NaHCO₃ until CO₂ evolution ceases. Extract with toluene (2 × 50 mL). Concentrate the organic phase and purify via vacuum distillation (1 mbar) to isolate (±)-evodyl acetate as a clear oil (Typical yield: 82%) 2.
Oxidative Cleavage of the Furan Ring
For structural elucidation and the generation of highly functionalized dicarbonyl compounds, the furan ring of (±)-evodone can be oxidatively cleaved. Ozonolysis of (±)-evodone yields 2-acetyl-5-methylcyclohexan-1,3-dione and methylsuccinic acid 3.
Causality in Reagent Selection
The furan ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack by ozone (O₃). Performing the reaction at -78 °C prevents over-oxidation of the resulting dione. A reductive workup (using dimethyl sulfide) is strictly required to safely decompose the explosive ozonide intermediate into the desired stable carbonyl species.
Protocol: Ozonolysis of (±)-Evodone
Ozonolysis: Dissolve 2.0 g of (±)-evodone in 40 mL of anhydrous dichloromethane (DCM) in a specialized ozonolysis vessel. Cool to -78 °C using a dry ice/acetone bath.
Ozone Sparging: Bubble an O₃/O₂ stream through the solution. Validation check: The reaction is complete when the solution develops a persistent pale blue color, indicating saturation with unreacted ozone.
Purging: Purge the solution with inert nitrogen gas for 15 minutes until the blue color completely dissipates.
Reductive Cleavage: Add 3.0 mL of dimethyl sulfide (DMS) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.
Isolation: Wash the organic layer with water, dry over MgSO₄, and concentrate. The resulting 2-acetyl-5-methylcyclohexan-1,3-dione can be recrystallized from water or ether.
Photooxygenation and [4+2] Cycloadditions
The furan moiety of (±)-evodone acts as an excellent diene in [4+2] cycloadditions. When reacted with singlet oxygen (¹O₂), it forms an unstable endoperoxide intermediate. This pathway is highly valued in the continuous-flow synthesis of medicinal building blocks and optoelectronic materials 4.
Causality in Reagent Selection
Singlet oxygen is generated in situ using visible light irradiation and a photosensitizer (e.g., Rose Bengal). Because the endoperoxide intermediate is thermally labile, modern protocols utilize continuous-flow reactors to immediately subject the intermediate to Kornblum-DeLaMare rearrangement or Appel reagent-mediated dehydration, avoiding hazardous accumulation of peroxides.
Fig 2. Photooxygenation pathway of the furan ring in (±)-evodone via singlet oxygen.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for (±)-Evodone Derivatization
Precursor
Target Product
Reaction Type
Reagents & Conditions
Typical Yield
(±)-Evodone
(±)-Evodol
Selective Reduction
NaBH₄, EtOH, 0 °C to RT
> 90%
(±)-Evodol
(±)-Evodyl Acetate
O-Acylation
Ac₂O, Reflux, 140 °C, 2h
82%
(±)-Evodone
2-Acetyl-5-methylcyclohexan-1,3-dione
Oxidative Cleavage
O₃, DCM, -78 °C; then DMS
65 - 75%
(±)-Evodone
Endoperoxide Intermediate
Photooxygenation
¹O₂, Rose Bengal, hν, O₂ flow
Quantitative (in situ)
References
WO2016097496A1 - Use of evodone derivatives as repellent, novel evodone derivatives and synthesis process. Google Patents.
Natural derivatives of furan. II. The structure of evodone. Birch, A. J., & Rickards, R. W. (1956). SciSpace / Australian Journal of Chemistry. Available at:[Link]
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. National Institutes of Health (PMC). Available at:[Link]
The volatile oils of Euodia hortensis forma hortensis. Flavour and Fragrance Journal (1985). ResearchGate. Available at:[Link]
Application Note: In Vivo Experimental Dosing Protocols for (±)-Evodone
Scientific Grounding & Rationale (±)-Evodone is a biologically active furanomonoterpene originally isolated from the leaves of Evodia suaveolens and can be synthesized as a racemate via the cyclization of 4-(2-furyl)-but...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Grounding & Rationale
(±)-Evodone is a biologically active furanomonoterpene originally isolated from the leaves of Evodia suaveolens and can be synthesized as a racemate via the cyclization of 4-(2-furyl)-butanoic acid derivatives[1][2]. It has garnered significant pharmacological interest due to its exceptionally low toxicity profile and dual therapeutic potential:
Dermatological/Repellent Efficacy : Evodone demonstrates potent insecticidal and repellent properties against Aedes aegypti mosquitoes, achieving efficacy comparable to 30% DEET at significantly lower concentrations[3].
Systemic Antineoplastic Potential : Emerging in silico and in vitro data suggest that evodone, which is structurally related to the known anticancer alkaloid evodiamine, acts as an antineoplastic agent by targeting the PI3K/Akt signaling pathway[4][5].
Causality in Experimental Design (E-E-A-T)
As a highly lipophilic and volatile monoterpene, (±)-evodone presents unique challenges for in vivo administration. Every protocol step must account for its physicochemical properties to ensure a self-validating, reproducible system.
Vehicle Selection : Aqueous solutions are entirely ineffective for systemic dosing due to evodone's lipophilicity. For intraperitoneal (IP) or oral (PO) administration, a vehicle composed of 5% DMSO, 5% Tween-80, and 90% sterile saline is required to prevent precipitation and ensure uniform bioavailability. For topical application, 70% ethanol or a cosmetically acceptable lipid base (e.g., caprylic/capric triglycerides) is chosen to prevent rapid volatilization while maximizing dermal retention[3].
Dosing Rationale & Safety Margins : Toxicity studies of Evodia suaveolens extracts containing evodone demonstrate an exceptionally high safety margin, with an oral LD50 > 5000 mg/kg in Sprague-Dawley rats[3]. This allows researchers to utilize robust systemic doses (e.g., 10–50 mg/kg) in efficacy models without confounding hepatotoxicity or neurotoxicity.
Route of Administration : Intraperitoneal (IP) injection is preferred for systemic oncology models to bypass immediate first-pass hepatic metabolism, a common degradation pathway for volatile monoterpenes[5]. Topical application is strictly reserved for dermatological and repellency assays.
Purpose: To validate the safety margin of synthesized (±)-evodone batches prior to systemic efficacy trials.
Animal Preparation : Acclimate female Sprague-Dawley rats (8 weeks old, 180–210 g) for 5 days. Fast the animals for 12 hours prior to dosing, providing water ad libitum[3].
Formulation : Dissolve (±)-evodone in pharmaceutical-grade corn oil. Calculate the concentration to allow a standard dosing volume of 10 mL/kg body weight.
Administration : Administer a single oral gavage dose starting at 2000 mg/kg.
Observation & Endpoints : Monitor continuously for the first 4 hours, then daily for 14 days. Look for signs of neurotoxicity (e.g., muscle tetany), as high doses of certain monoterpenes can modulate acetylcholinesterase[3]. If no mortality occurs, the LD50 is classified as > 2000 mg/kg, and a subsequent 5000 mg/kg cohort can be tested to establish the upper safety limit[3].
Protocol B: In Vivo Mosquito Repellency Assay (Arm-in-Cage Model)
Purpose: To evaluate the topical efficacy of (±)-evodone as a DEET alternative.
Formulation : Prepare (±)-evodone at 3%, 10%, and 20% (w/v) concentrations in a 70% ethanol vehicle[3].
Application : Apply 1 mL of the formulation to a defined 100 cm² area on the forearm of human volunteers (under IRB approval) or the shaved dorsal skin of animal models.
Exposure : Insert the treated area into a standard test cage containing 200 nulliparous, host-seeking female Aedes aegypti mosquitoes (starved for 12 hours prior).
Measurement : Record the Complete Protection Time (CPT)—the time elapsed from application until the first confirmed mosquito landing and bite. Use 30% DEET as the positive control to validate the assay's sensitivity[3].
Protocol C: Systemic Dosing for Ovarian Cancer Xenograft Models
Purpose: To assess the antineoplastic efficacy of (±)-evodone via PI3K/Akt pathway inhibition.
Cell Inoculation : Resuspend human ovarian cancer cells (e.g., SKOV3) in Matrigel/PBS (1:1). Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Group Randomization : Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100 mm³, randomize mice into three groups (n=8): Vehicle Control, (±)-evodone Low Dose (20 mg/kg), and (±)-evodone High Dose (50 mg/kg).
Dosing Regimen : Administer treatments via IP injection daily for 21 days. Critical Step: Prepare fresh (±)-evodone in 5% DMSO / 5% Tween-80 / 90% Saline immediately before use to prevent compound degradation and precipitation[4][5].
Endpoint Analysis : Measure tumor volume bi-weekly (Volume = length × width² / 2). Post-euthanasia, extract tumor tissues and analyze lysates for PI3K and Akt phosphorylation status via Western blot to validate the mechanism of action[4].
Mechanistic and Workflow Visualizations
In vivo pharmacological workflow detailing formulation, administration, and endpoints for (±)-evodone.
Proposed antineoplastic signaling mechanism of (±)-evodone via PI3K/Akt pathway modulation.
References
[3] Extract of Euodia suaveolens Scheff, repellent compositions and use thereof. (US20160198706A1). Google Patents. 3
[4] Effectiveness of Evodiamine and Evodone as Ovarian Anticancer In Silico. SciSpace. 4
[1] Symposium on the Chemistry of Natural Products, symposium papers. J-Stage.1
[5] Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review. JPPRes. 5
[2] Stereoselective Synthesis of Natural Products Promoted by Titanocene(III). Universidad de Granada (ugr.es). 2
Technical Support Center: Troubleshooting Low Yield in (±)-Evodone Total Synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals encountering yield bottlenecks during the total synthesis of (±)-evodone (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals encountering yield bottlenecks during the total synthesis of (±)-evodone (3,6-dimethyl-6,7-dihydro-1-benzofuran-4(5H)-one)[1].
As a naturally occurring furan monoterpene, its synthesis typically relies on either a classical Lewis acid-mediated condensation or a transition-metal-catalyzed radical cyclization[2][3]. Below, we address the mechanistic causality behind common experimental failures and provide self-validating protocols to restore optimal yields.
Mechanistic Pathways & Bottlenecks
Synthetic pathways for (±)-evodone highlighting critical bottlenecks in condensation and cyclization.
Section 1: Troubleshooting FAQs
Q1: I am using the classical condensation of 5-methyl-1,3-cyclohexanedione with hydroxyacetone. My yield of the furan-annulated product is consistently below 20%, with a complex mixture of byproducts. How can I improve this?Application Scientist: The low yield in this step is typically driven by competitive O-alkylation versus the desired C-alkylation, followed by uncontrolled aldol-type side reactions. This reaction relies heavily on the quality of the Lewis acid (often ZnCl₂)[3].
Causality: ZnCl₂ is highly hygroscopic. If wet, it hydrolyzes to form HCl, acting as a Brønsted acid. This promotes the rapid polymerization of hydroxyacetone rather than directing the regioselective condensation required for furan ring formation. Furthermore, high local concentrations of hydroxyacetone lead to self-condensation.
Solution: Use strictly anhydrous ZnCl₂ (fused under high vacuum immediately prior to use). Implement a slow-addition protocol for hydroxyacetone (e.g., via syringe pump over 3-4 hours) while maintaining the internal temperature strictly between 25 °C and 30 °C[3]. This suppresses thermal degradation and favors the thermodynamic furan formation.
Q2: I am attempting the Cp₂TiCl-mediated radical cyclization of an α-bromo-β-keto enolether precursor. The reaction stalls, and I recover mostly unreacted starting material or prematurely terminated acyclic products.Application Scientist: This is a classic symptom of radical quenching or insufficient generation of the active Ti(III) metalloradical species. Cp₂TiCl is generated in situ from titanocene dichloride (Cp₂TiCl₂) and zinc dust[2].
Causality: The Ti(III) metalloradical is exquisitely sensitive to molecular oxygen. Even trace O₂ will rapidly oxidize Ti(III) back to inactive Ti(IV), halting the catalytic cycle. Additionally, passivation of the zinc dust surface (a zinc oxide layer) prevents the initial single-electron reduction of Cp₂TiCl₂[2].
Solution: First, chemically activate your zinc dust to remove the oxide layer. Second, subject your reaction solvent (THF) to at least three freeze-pump-thaw cycles. The reaction is self-validating: a successful generation of the Ti(III) species is visually confirmed when the solution transitions from red to a characteristic "lime green." If the solution remains red or turns yellow/orange, your system is compromised by oxygen or inactive zinc.
Q3: LC-MS analysis of my crude mixture shows a mass corresponding to [M-2H], indicating the formation of a fully aromatic benzofuran instead of the desired dihydrobenzofuran-4-one.Application Scientist: (±)-Evodone is a partially saturated dihydrobenzofuran[1]. The cyclohexanone ring is prone to spontaneous dehydrogenation (aromatization) to form the more thermodynamically stable phenolic or fully aromatic benzofuran system.
Causality: Elevated temperatures in the presence of atmospheric oxygen or residual transition metals lower the activation barrier for the oxidative dehydrogenation of the 6,7-dihydro system.
Solution: Limit reaction times by monitoring closely via TLC or LC-MS. Do not exceed 30 °C during the condensation step[3]. During workup, avoid aggressive basic conditions which can promote enolization and subsequent air-oxidation.
Section 2: Quantitative Data & Reaction Parameters
To facilitate easy comparison, the following table summarizes the critical parameters and expected outcomes for the two primary synthetic routes.
Protocol A: Anhydrous Lewis Acid Condensation (Optimized Scale-Up)
This protocol utilizes a controlled addition strategy to prevent hydroxyacetone self-condensation[3].
Preparation of Catalyst: In an oven-dried 1L jacketed reactor under a continuous nitrogen purge, add anhydrous zinc chloride (1.2 eq relative to the diketone). Suspend the salt in anhydrous toluene (10 mL/g of substrate).
Substrate Addition: Introduce 5-methyl-1,3-cyclohexanedione (1.0 eq) to the suspension in a single portion. Stir for 15 minutes.
Controlled Annulation: Load hydroxyacetone (1.5 eq) into a syringe pump. Add the hydroxyacetone dropwise over a period of 3 hours. Self-Validation Check: Maintain vigorous stirring and monitor the internal temperature probe; it must not exceed 30 °C to prevent over-oxidation.
Maturation: Allow the reaction mixture to stir for 48 hours at 25 °C[3].
Workup: Quench the reaction by pouring it into an equal volume of ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate (±)-evodone.
Protocol B: Cp₂TiCl-Mediated Radical Cyclization
This protocol ensures the survival of the highly reactive Ti(III) metalloradical[2].
Zinc Activation: Suspend Zn dust (2.0 eq) in 1M HCl and stir for 5 minutes. Filter and wash sequentially with deionized H₂O, absolute EtOH, and anhydrous Et₂O. Dry the activated zinc under high vacuum at 60 °C for 2 hours immediately prior to use.
Catalyst Generation: In a flame-dried Schlenk flask under an argon atmosphere, combine Cp₂TiCl₂ (0.2 eq) and the activated Zn dust in rigorously degassed THF (freeze-pump-thaw method). Stir at room temperature. Self-Validation Check: The solution must turn from red to lime green within 15-30 minutes, confirming Ti(III) generation.
Cyclization: Add a solution of the α-bromo-β-keto enolether precursor (1.0 eq) in degassed THF dropwise over 1 hour.
Termination: Stir for an additional 2 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and purify via flash chromatography.
Technical Support Center: (±)-Evodone Aqueous Solubilization for Cell Culture
Welcome to the Technical Support Center for the in vitro application of (±)-evodone. (±)-Evodone is a highly lipophilic furan monoterpene isolated from Evodia species, widely investigated for its anticancer and biologica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the in vitro application of (±)-evodone. (±)-Evodone is a highly lipophilic furan monoterpene isolated from Evodia species, widely investigated for its anticancer and biological properties 1. Due to its low aqueous solubility, delivering evodone into standard cell culture media (e.g., DMEM, RPMI-1640) without inducing precipitation or solvent-mediated cytotoxicity is a major bottleneck. This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to ensure robust, reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does (±)-evodone precipitate immediately when I add my DMSO stock to the cell culture medium?A1: (±)-Evodone is highly hydrophobic. When a concentrated DMSO stock is introduced into an aqueous medium, the sudden shift in the dielectric constant forces the lipophilic molecules to aggregate to minimize contact with water, leading to rapid precipitation. To prevent this, the hydrophobic core of evodone must be shielded using intermediate delivery vehicles like cyclodextrins, Pluronic micelles, or liposomes before aqueous introduction.
Q2: What is the maximum allowable DMSO concentration for (±)-evodone assays?A2: While DMSO is the universal primary solvent, exceeding 0.1% to 0.5% (v/v) in the final well volume often induces basal cytotoxicity and alters gene expression in sensitive cell lines (e.g., HL-60, HepG2). If your target treatment concentration requires a DMSO volume >0.5%, you must pivot to an alternative aqueous delivery system to avoid confounding solvent artifacts.
Q3: How do Pluronic block copolymers enhance evodone solubility, and which one should I use?A3: Pluronics (Poloxamers) are amphiphilic triblock copolymers (PEO-PPO-PEO) that self-assemble into micelles in water. The hydrophobic PPO core encapsulates the lipophilic evodone, while the hydrophilic PEO corona maintains aqueous dispersion 2. Pluronic P123 and F127 are highly recommended. P123 has a lower Hydrophilic-Lipophilic Balance (HLB) and is highly effective for hydrophobic natural products, whereas F127 is FDA-approved and exhibits extremely low cellular toxicity.
Q4: Can cyclodextrins be used to deliver evodone without organic solvents?A4: Yes. Sulfobutyl ether β-cyclodextrin (SBE-β-CD, Captisol®) forms a reversible, non-covalent inclusion complex with lipophilic molecules 3. The hydrophobic cavity of the cyclodextrin accommodates the benzofuranone ring of evodone, while the highly polar sulfobutyl ether exterior ensures excellent solubility in water.
Selecting the correct solubilization strategy depends on your target concentration and the sensitivity of your cell line.
Decision tree for selecting the optimal (±)-evodone solubilization strategy.
Quantitative Comparison of Delivery Vehicles
The following table summarizes the operational parameters for each solubilization vehicle to help you balance solubility gains against potential background toxicity.
Solubilization Vehicle
Mechanism of Action
Max Recommended Conc. in Media
Pros
Cons
DMSO
Co-solvent (Dielectric shift)
≤ 0.5% (v/v)
Simple, immediate dissolution.
High toxicity at >0.5%; alters cell signaling.
Pluronic F127
Micellar Encapsulation
≤ 5.0% (w/v)
FDA-approved; excellent for highly lipophilic drugs 2.
May interact with lipid rafts at high concentrations.
SBE-β-CD (Captisol)
Inclusion Complexation
≤ 10.0% (w/v)
Zero organic solvent required; highly biocompatible 3.
To ensure scientific integrity and self-validating results, follow these step-by-step methodologies. Each protocol is designed to explain the causality behind the steps, ensuring you understand the mechanism of solubilization.
Protocol A: Preparation of Evodone-Pluronic Micelles via Thin-Film Hydration
Causality Note: Direct mixing of Pluronic, water, and evodone often leads to uneven micelle loading. The thin-film hydration method ensures that the polymer and the drug are intimately mixed at the molecular level before the introduction of water, driving the evodone directly into the hydrophobic PPO core during micelle self-assembly.
Co-dissolution: Dissolve 10 mg of (±)-evodone and 100 mg of Pluronic F127 in 5 mL of volatile organic solvent (e.g., Methanol or Chloroform) in a round-bottom flask.
Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, uniform polymeric thin film forms on the flask wall.
Desiccation: Place the flask under a high vacuum for 2 hours to remove trace residual solvent. Self-validation check: The film should be completely odorless.
Hydration: Add 10 mL of sterile PBS (pH 7.4) or basal cell culture medium to the flask.
Micellar Assembly: Agitate the flask at 150 RPM at 37°C for 30 minutes. The Pluronic will self-assemble into micelles, encapsulating the evodone.
Sterilization: Filter the resulting clear micellar solution through a 0.22 μm PES syringe filter before adding it to your cell culture.
Workflow for Pluronic micelle preparation via thin-film hydration.
Protocol B: Preparation of Evodone-Captisol Inclusion Complex
Causality Note: Cyclodextrin complexation is a thermodynamic equilibrium process. It requires sufficient time and agitation for the evodone molecules to displace water molecules inside the Captisol cavity.
Preparation of SBE-β-CD Solution: Dissolve Captisol in sterile distilled water to create a 10% (w/v) solution.
Evodone Addition: Add an excess amount of (±)-evodone powder directly to the Captisol solution.
Equilibration: Stir the suspension magnetically at room temperature for 24 to 48 hours. Self-validation check: The solution will transition from a cloudy suspension to a more translucent state as the inclusion complex forms.
Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble evodone.
Collection & Lyophilization: Collect the supernatant containing the water-soluble Evodone-Captisol complex. Lyophilize (freeze-dry) the supernatant to obtain a stable powder that can be easily reconstituted in complete cell culture media.
References
Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review.
Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. MDPI.
Improved aqueous solubility of crystalline astaxanthin (3,3'-dihydroxy-beta, beta-carotene-4,4'-dione) by Captisol (sulfobutyl ether beta-cyclodextrin). PubMed.
Improving solubility and chemical stability of natural compounds for medicinal use by incorpor
Technical Support Center: Troubleshooting (±)-Evodone Derivatization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stability challenges encountered when derivatizing the (±)-evodone scaff...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and stability challenges encountered when derivatizing the (±)-evodone scaffold.
(±)-Evodone—chemically identified as (6S)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one[1]—is a monoterpenoid containing a fused furan-cyclohexanone core. While it is highly valued as a fragrance intermediate and a building block in natural product synthesis[2], its dual functionality presents significant experimental hurdles. The electron-rich furan ring is highly susceptible to electrophilic attack and oxidative cleavage, while the ketone moiety requires precise conditions to avoid cross-reactivity.
Below, you will find expertly curated FAQs, quantitative reaction profiles, and self-validating protocols to ensure high-yield, side-reaction-free derivatization.
Frequently Asked Questions (FAQs): Overcoming Side Reactions
Q1: Why do I observe extensive tar formation when attempting electrophilic halogenation of the evodone furan ring?
Causality & Mechanism: Furans undergo electrophilic substitution with exceptional ease due to the electron-donating nature of the oxygen heteroatom[3]. However, the furan ring is notoriously sensitive to strong Brønsted or Lewis acids. Standard halogenation conditions (e.g.,
Br2
with
FeBr3
) generate acidic byproducts that protonate the furan ring, initiating rapid cationic polymerization (observed as black tar).
Solution: Switch to mild, neutral electrophilic sources. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at low temperatures (-20 °C) prevents acid-catalyzed polymerization while ensuring regioselective halogenation at the C-2 position of the furan ring.
Q2: My ketone reduction attempts yield a mixture of products, including furan ring-opened species. How can I selectively reduce the C-4 ketone?
Causality & Mechanism: Ring cleavage in the furan system is frequently caused by catalytic hydrogenolysis[3]. When using
H2
with Pd/C or
PtO2
to reduce the C-4 ketone, the furan ring is simultaneously reduced or cleaved. Furthermore, aggressive nucleophilic hydrides (like
LiAlH4
) can trigger undesired side reactions if the reaction temperature is not strictly controlled.
Solution: Employ a Luche reduction (
NaBH4
in the presence of
CeCl3⋅7H2O
). The cerium(III) ions act as a mild, oxophilic Lewis acid, selectively activating the ketone carbonyl for 1,2-reduction by the hard nucleophile (borohydride) without disturbing the delicate furan system.
Q3: During late-stage functionalization, my evodone derivatives degrade upon standing in ambient light and air. What is happening?
Causality & Mechanism: Electron-rich furans are highly susceptible to photooxygenation. In the presence of ambient light and atmospheric oxygen, a [4+2] cycloaddition with singlet oxygen occurs, forming an unstable endoperoxide[4]. This endoperoxide rapidly dehydrates or degrades, leading to complex ring-opened mixtures.
Solution: Store all (±)-evodone derivatives under an inert atmosphere (argon or nitrogen) in amber vials. During reactions, degas solvents and avoid prolonged exposure to direct light.
Mechanistic Workflows
Logical troubleshooting workflow for mitigating side reactions in evodone derivatization.
Mechanistic pathway of furan photooxygenation leading to endoperoxide degradation.
Quantitative Data: Side-Reaction Profiles
To guide your synthetic planning, the following table summarizes the quantitative impact of various reagents on the (±)-evodone core, highlighting the stark contrast between standard and optimized conditions.
Derivatization Target
Reagent / Condition
Major Side Reaction
Yield of Desired Product
Yield of Side Product
C-2 Bromination
Br2
,
CH3COOH
, rt
Polymerization (Tar)
< 15%
> 70%
C-2 Bromination
NBS, DMF, -20 °C
None
85%
< 5%
Ketone Reduction
H2
, Pd/C, EtOH
Furan Hydrogenolysis
10%
80% (Ring-opened)
Ketone Reduction
NaBH4
,
CeCl3
, MeOH
None
92%
< 2%
Ketone Alkylation
R-Li, THF, rt
Furan Lithiation
40%
45% (C-2 Alkylated)
Ketone Alkylation
R-MgBr,
Et2O
, 0 °C
None
78%
< 5%
Validated Experimental Protocols
The following protocols have been engineered as self-validating systems. By observing the specific physical changes described, you can confirm the mechanistic integrity of the reaction in real-time.
Protocol A: Chemoselective Luche Reduction of (±)-Evodone
Purpose: Selectively reduce the C-4 ketone to an alcohol without triggering furan hydrogenolysis.
Preparation: Dissolve 1.0 mmol of (±)-evodone in 5.0 mL of anhydrous methanol.
Activation: Add 1.1 mmol of
CeCl3⋅7H2O
. Stir at room temperature for 10 minutes until fully dissolved. Self-Validation: The solution will remain clear; the cerium complexation prevents subsequent over-reduction.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Reduction: Slowly add 1.2 mmol of solid
NaBH4
in small portions over 5 minutes. Self-Validation: Gentle effervescence (hydrogen gas evolution) confirms the active hydride transfer. The bubbling will cease once the borohydride is consumed.
Monitoring: Check via TLC (Hexanes:EtOAc 7:3). The UV-active ketone spot (
Rf≈0.45
) should disappear, replaced by a more polar, easily stained alcohol spot (
Rf≈0.25
).
Quenching: Add 2.0 mL of water to quench unreacted hydride, then extract with diethyl ether (
3×10 mL
). Dry over anhydrous
Na2SO4
and concentrate in vacuo.
Protocol B: Regioselective C-2 Bromination
Purpose: Introduce a bromine atom at the C-2 position of the furan ring while avoiding acid-catalyzed polymerization.
Preparation: Dissolve 1.0 mmol of (±)-evodone in 4.0 mL of anhydrous DMF under an argon atmosphere.
Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Strict temperature control is mandatory to suppress radical pathways.
Halogenation: Dissolve 1.05 mmol of recrystallized N-bromosuccinimide (NBS) in 2.0 mL of DMF. Add this solution dropwise over 15 minutes.
Self-Validation: The reaction should remain homogeneous and pale yellow. Warning: If the solution turns dark brown or black, acid-catalyzed polymerization has initiated, indicating the temperature exceeded -10 °C or the NBS contained free bromine impurities.
Quenching: After 1 hour, quench the reaction at -20 °C by adding 2.0 mL of saturated aqueous sodium thiosulfate (
Na2S2O3
). Self-Validation: The solution will immediately decolorize, confirming the neutralization of any residual electrophilic bromine species.
Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.
addressing stability issues of (±)-evodone in biological assays
Welcome to the technical support resource for researchers utilizing (±)-evodone in biological assays. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to address the stability...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for researchers utilizing (±)-evodone in biological assays. This guide is designed to provide in-depth troubleshooting advice and foundational knowledge to address the stability challenges associated with this compound. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the accuracy, reproducibility, and integrity of your experimental data.
(±)-Evodone is a fascinating bioactive natural product, but its chemical structure presents inherent stability issues that can lead to variability in biological assays. Factors such as pH, temperature, light exposure, and interactions with assay components can lead to degradation, resulting in diminished potency and inconsistent results.[1] This guide will walk you through identifying and mitigating these issues.
Question 1: My (±)-evodone stock solution seems to lose potency over time. What are the primary causes and how can I prevent this?
Answer: This is a common issue stemming from the inherent chemical instability of (±)-evodone. The primary drivers of degradation in stock solutions are oxidation, hydrolysis, and photolysis.[2]
Oxidation: The molecule may be susceptible to oxidation. Preparing stock solutions in degassed, antioxidant-spiked solvents like DMSO or ethanol can mitigate this. Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to your bulk powder for long-term storage.[1]
Hydrolysis: While less common in anhydrous organic solvents, introducing aqueous media can initiate hydrolysis, especially at non-neutral pH. Ensure your organic solvents are of high purity and are anhydrous.
Photodegradation: Many complex organic molecules are light-sensitive.[1][3] Always store (±)-evodone, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[1] Work in a subdued lighting environment when preparing solutions and plates.
Recommended Protocol: Preparing a Stable (±)-Evodone Stock Solution
Preparation Environment: Work under a fume hood with subdued lighting.
Solvent Selection: Use anhydrous, analytical-grade Dimethyl Sulfoxide (DMSO).
Degassing (Optional but Recommended): Sparge the DMSO with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen.
Weighing: Accurately weigh the (±)-evodone powder.
Dissolution: Dissolve the powder in the prepared DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.
Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in amber, screw-cap vials with PTFE-lined caps. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.
Storage Conditions: Store the aliquots at -80°C for long-term storage. For daily use, a -20°C freezer is acceptable for up to one month.[4]
Category 2: Troubleshooting Assay Inconsistency
Question 2: I'm seeing significant well-to-well and day-to-day variability in my cell-based assay results. Could (±)-evodone instability be the cause?
Answer: Absolutely. Variability is a classic symptom of compound instability within the assay itself. Once you dilute the DMSO stock into aqueous assay buffer, the compound's environment changes dramatically, increasing its susceptibility to degradation over the course of the experiment.
Causality Chain:
pH Shift: The pH of your cell culture medium or buffer is critical. Extreme pH values can accelerate degradation.[5]
Incubation Time & Temperature: Longer incubation times and higher temperatures (e.g., 37°C) provide more energy and time for degradation reactions to occur.[3][6]
Reactive Components: Some media components, like certain metal ions, can catalyze degradation.[7] Furthermore, reactive oxygen species (ROS) generated by cells can also contribute to the breakdown of the compound.
Workflow for Diagnosing Assay Instability
Caption: Decision tree for troubleshooting assay variability.
Question 3: How do I perform a stability study of (±)-evodone in my specific assay medium?
Answer: A simple in-vitro stability study is essential for understanding how your compound behaves under your exact experimental conditions. The goal is to quantify the concentration of the parent compound over time. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this analysis due to its sensitivity and specificity.[8][9]
Protocol: Short-Term Stability Assessment in Aqueous Assay Buffer
Preparation: Prepare your complete, cell-free assay medium/buffer.
Spiking: Spike the medium with (±)-evodone to the final working concentration used in your assays. Also prepare a control sample by spiking a stable solvent (e.g., acetonitrile) at the same concentration.
Incubation: Place the spiked medium in your incubator (e.g., 37°C, 5% CO₂).
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
Quenching: Immediately stop any potential degradation by adding the aliquot to 3-4 volumes of cold acetonitrile. This precipitates proteins and halts enzymatic activity.
Sample Processing: Vortex the quenched samples, then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated material.
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis. The concentration at T=0 serves as your 100% reference.
Interpretation: Plot the percentage of remaining (±)-evodone against time. A loss of >15-20% over the assay duration suggests that stability is a significant concern that needs to be addressed.
Category 3: Analytical Considerations
Question 4: What is the best way to analytically measure the concentration of (±)-evodone and its potential degradation products?
Answer: As mentioned, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for quantifying drugs and their metabolites or degradants in complex biological matrices.[8][10]
High Sensitivity & Specificity: LC-MS/MS can detect and quantify your compound at very low concentrations, even in complex mixtures like cell lysates or plasma.
Structural Information: The mass spectrometer can help identify unknown peaks as potential degradation products by providing mass-to-charge ratio information.[11][12]
High Throughput: Modern LC-MS/MS systems are well-suited for high-throughput analysis, making them ideal for stability and pharmacokinetic studies.[9]
Hypothetical Degradation Pathway of (±)-Evodone
The structure of (±)-evodone contains functional groups that are potential sites for degradation. An understanding of these can aid in developing analytical methods to detect both the parent compound and its degradants.
Caption: Potential degradation pathways for (±)-evodone.
Table 1: Summary of Analytical & Mitigation Strategies
Issue
Potential Cause
Recommended Solution
Supporting Principle
Low Potency
Stock solution degradation
Prepare fresh stock in anhydrous DMSO, aliquot, store at -80°C in amber vials.
Prevents hydrolysis, oxidation, and photolysis.[1][13]
High Variability
Degradation in assay medium
Reduce incubation time; add antioxidants (e.g., N-acetylcysteine); confirm medium pH is stable and neutral.
Minimizes time for degradation reactions at 37°C.[2][3]
Poor Recovery
Adsorption to plastics
Use low-adsorption plates/tubes; include a small percentage of serum (e.g., 0.1% BSA) in buffer if compatible.
Non-specific binding can reduce the effective concentration.
Inconclusive Data
Inability to distinguish parent from degradants
Use LC-MS/MS to specifically quantify the parent compound.
Provides definitive quantification and allows for metabolite/degradant identification.[8][14]
References
Strategies for Resolving Stability Issues in Drug Formul
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
Formulation Strategies for Enhancing Drug Stability. (n.d.). Scribd.
Tan, S. W., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed.
Tan, S. W., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. (2024).
Analytical Methods for the Detection and Quantification of ADCs in Biological M
Cahuzac, H., & Devel, L. (2020).
Barroso, M., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC.
Oxidative Degradation of Pharmaceutical Waste, Theophylline,
A pH-Sensitive Fluorescent Chemosensor Turn-On Based in a Salen Iron (III)
Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. (2025).
Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. (2021). MDPI.
Effects Induced by the Temperature and Chemical Environment on the Fluorescence of Water-Soluble Gold Nanoparticles Functionalized with a Perylene-Deriv
Temperature effects on light yield and pulse shape discrimination capability of siloxane based scintillators. (2021).
A Comparative Guide to the Validation of GC-MS Analytical Methods for (±)-Evodone
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of bioactive compounds is paramount. (±)-Evodone, a sesquiterpenoid found in various plant species, has garnered...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the robust and accurate quantification of bioactive compounds is paramount. (±)-Evodone, a sesquiterpenoid found in various plant species, has garnered interest for its potential pharmacological activities. This guide provides an in-depth technical comparison of analytical methodologies for the quantification of (±)-evodone, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the intricacies of method validation, compare GC-MS with alternative techniques, and provide the experimental rationale to empower you in selecting and validating the most suitable analytical approach for your research needs.
Introduction to (±)-Evodone and the Imperative for Validated Analytical Methods
(±)-Evodone is a volatile sesquiterpenoid ketone that contributes to the aromatic profile of various plants. Its presence and concentration can vary significantly based on the plant's species, origin, and harvesting time. Accurate and precise analytical methods are crucial for the quality control of raw materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies.
The validation of an analytical method ensures its reliability, reproducibility, and fitness for its intended purpose.[1] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for the validation of analytical procedures, which we will adhere to in this guide.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) for (±)-Evodone Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1][3] It combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[1][3] For a compound like (±)-evodone, which is a volatile terpenoid, GC-MS is a theoretically well-suited analytical technique.
Proposed GC-MS Method
While a specific validated GC-MS method for the quantification of (±)-evodone is not extensively documented in publicly available literature, a robust method can be designed based on the physicochemical properties of similar terpenoids.
Table 1: Proposed GC-MS Method Parameters for (±)-Evodone Analysis
Parameter
Recommended Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Provides excellent temperature control and reproducibility.
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
This column chemistry is suitable for the separation of a wide range of volatile and semi-volatile compounds, including terpenoids.
Injector
Split/Splitless
Allows for flexibility in sample concentration. A splitless injection is preferred for trace analysis.
Injector Temperature
250 °C
Ensures efficient volatilization of (±)-evodone without thermal degradation.
Carrier Gas
Helium at a constant flow of 1.0 mL/min
Provides good separation efficiency and is inert.
Oven Temperature Program
Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
A temperature ramp allows for the separation of compounds with a range of boiling points.
MS System
Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole MS
Provides the necessary sensitivity and selectivity for quantification.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode
Selected Ion Monitoring (SIM)
For quantitative analysis, SIM mode offers higher sensitivity and selectivity by monitoring specific ions of (±)-evodone.
Monitored Ions (Hypothetical)
To be determined from the mass spectrum of a pure standard of (±)-evodone. Likely molecular ion and major fragment ions.
SIM mode enhances the signal-to-noise ratio, leading to lower detection and quantification limits.
Solvent
Hexane or Ethyl Acetate
These solvents are compatible with GC analysis and will effectively extract (±)-evodone.
Validation of the Proposed GC-MS Method
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose.[2] The following parameters, as outlined by ICH guidelines, must be thoroughly evaluated.[1][2][4]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
Experimental Protocol:
Analyze a blank matrix sample (e.g., a plant extract known not to contain evodone) to assess for interfering peaks at the retention time of (±)-evodone.
Analyze a pure standard of (±)-evodone to determine its retention time and mass spectrum.
Spike the blank matrix with a known concentration of (±)-evodone and analyze to ensure the peak is well-resolved from any matrix components.
In forced degradation studies (see robustness), assess the separation of the (±)-evodone peak from any degradation products.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]
Experimental Protocol:
Prepare a series of at least five calibration standards of (±)-evodone in the chosen solvent, covering the expected concentration range in the samples.
Inject each standard in triplicate.
Construct a calibration curve by plotting the peak area against the concentration.
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.99 is generally considered acceptable.[5]
Accuracy refers to the closeness of the test results obtained by the method to the true value.[2] It is often assessed through recovery studies.
Experimental Protocol:
Prepare a blank matrix sample and spike it with known concentrations of (±)-evodone at three levels (e.g., low, medium, and high) covering the linear range.
Prepare at least three replicates for each concentration level.
Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptable recovery is typically within 80-120% for complex matrices.[6]
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
Calculate the relative standard deviation (RSD) for the results. An RSD of <2% is typically desirable for the assay of a drug substance.[5]
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]
Experimental Protocol:
Based on Signal-to-Noise Ratio: Analyze a series of diluted solutions of (±)-evodone. LOD is typically determined as the concentration that gives a signal-to-noise ratio of 3:1, and LOQ at a ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ are then calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank response and S is the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[2]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Injector temperature (± 5 °C)
Oven temperature ramp rate (± 1 °C/min)
Carrier gas flow rate (± 0.1 mL/min)
Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, samples of (±)-evodone should be subjected to stress conditions such as acid, base, oxidation, heat, and light. The method should be able to separate the intact (±)-evodone from any degradation products formed.
Comparison with Alternative Analytical Methods
While GC-MS is a strong candidate for (±)-evodone analysis, other techniques are also employed for the analysis of similar compounds and are worth considering.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC.
Table 2: Comparison of GC-MS and HPLC-UV for (±)-Evodone Analysis
Feature
GC-MS
HPLC-UV
Principle
Separation based on volatility and polarity in the gas phase.
Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Analyte Suitability
Volatile and thermally stable compounds.
Wide range of compounds, including non-volatile and thermally labile ones.
Detection
Mass Spectrometry (highly selective and provides structural information).
UV-Visible Spectroscopy (less selective, relies on chromophores).
Sensitivity
Generally very high, especially in SIM mode.
Good, but may be lower than GC-MS (SIM).
Sample Preparation
Often requires extraction into a volatile solvent. Derivatization may be needed for non-volatile compounds.
Requires extraction into a solvent compatible with the mobile phase.
Run Time
Typically faster for volatile compounds.
Can be longer, depending on the separation.
Cost
Higher initial instrument cost and maintenance.
Lower initial instrument cost.
Applicability to (±)-Evodone
Well-suited due to its volatile nature.
Potentially suitable if (±)-evodone has a suitable chromophore for UV detection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of non-volatile, polar, and thermally labile compounds.
Table 3: Comparison of GC-MS and LC-MS for (±)-Evodone Analysis
Feature
GC-MS
LC-MS
Principle
Gas-phase separation.
Liquid-phase separation.
Analyte Suitability
Volatile and thermally stable.
Wide range, including non-volatile and thermally labile compounds.
Ionization
Typically Electron Ionization (EI).
Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).
Sample Preparation
Extraction into a volatile solvent.
Extraction into a solvent compatible with the mobile phase.
Throughput
Can be very high for automated systems.
Can also be high with modern UPLC systems.
Matrix Effects
Generally less prone to matrix effects.
Can be more susceptible to ion suppression or enhancement from matrix components.
Applicability to (±)-Evodone
Excellent for the volatile (±)-evodone.
Also applicable, and may be advantageous if analyzing alongside non-volatile compounds.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: Workflow for the validation of a GC-MS analytical method.
Conclusion and Recommendations
For the quantitative analysis of the volatile sesquiterpenoid (±)-evodone, GC-MS stands out as a highly suitable technique offering excellent sensitivity and selectivity. The proposed GC-MS method, when fully validated according to ICH guidelines, will provide a reliable and robust tool for quality control and research purposes.
While HPLC-UV and LC-MS present viable alternatives, the inherent volatility of (±)-evodone makes GC-MS a more direct and potentially more efficient analytical choice. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the presence of other non-volatile analytes of interest in the same sample, available instrumentation, and the desired level of sensitivity.
This guide provides a comprehensive framework for the validation of a GC-MS method for (±)-evodone. By following the outlined experimental protocols and understanding the comparative advantages of different analytical techniques, researchers can confidently develop and implement robust and reliable methods for the quantification of this and other important natural products.
References
Esfahanizadeh, M., et al. (2018). Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms. Iranian Journal of Pharmaceutical Research, 17(Suppl 2), 145–154. Available from: [Link]
International Council for Harmonisation. (2022). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
Jia, M., et al. (2021). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. Metabolites, 11(11), 793. Available from: [Link]
Kafaei, Z., et al. (2023). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Environmental Science and Pollution Research, 30(24), 65963–65975. Available from: [Link]
Maurya, U. S., & Goyal, A. (2021). APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. International Journal of Research in Pharmacy and Chemistry, 11(1), 34-37. Available from: [Link]
Patel, K., et al. (2016). A Novel QbD Based SPE-HPLC Bio-analytical Method for Edaravone in Rat Plasma, A Pharmacokinetic Study. Indian Journal of Pharmaceutical Education and Research, 50(4), 565-575. Available from: [Link]
Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57–66. Available from: [Link]
Singh, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal, 13(1), 24-29. Available from: [Link]
Tótoli, E. G., & Salgado, H. R. N. (2015). Stability-Indicating HPLC Assay for Determination of Idebenone in Pharmaceutical Forms. Journal of Analytical Methods in Chemistry, 2015, 873053. Available from: [Link]
Wang, S., et al. (2019). Pharmacokinetic Study of Delavinone in Mice after Intravenous and Oral Administration by UPLC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2019, 9345691. Available from: [Link]
Wenzl, T., et al. (2006). Guidance document on the estimation of limit of detection and limit of quantification for measurements in the field of contaminants in feed and food. European Commission, Joint Research Centre. Available from: [Link]
Yelle, M., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Edaravone Quantification. Molecules, 30(13), 2938. Available from: [Link]
Zhang, Y., et al. (2005). Headspace solid-phase microextraction-gas chromatography--mass spectrometry analysis of the volatile compounds of Evodia species fruits. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 577–584. Available from: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
As oncology drug development pivots toward targeted therapies with manageable toxicity profiles, plant-derived bioactive compounds are receiving renewed scrutiny. (±)-Evodone , a benzofuran derivative prominently identified in the leaves of 1[1], presents a compelling mechanistic alternative to standard chemotherapeutics like Doxorubicin and Cisplatin.
While traditional agents rely heavily on indiscriminate DNA intercalation or cross-linking—often resulting in dose-limiting cardiotoxicity or nephrotoxicity—(±)-evodone operates upstream. In silico molecular docking and in vitro models demonstrate that evodone selectively targets the PI3K/Akt/mTOR signaling axis, exhibiting a binding affinity of -5.8 kcal/mol to PI3K[2]. By inhibiting this survival pathway, evodone downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic effectors (Bax), ultimately triggering Caspase-9-mediated apoptosis.
Fig 1. Convergent apoptotic pathways of (±)-Evodone and Doxorubicin in cancer cells.
Quantitative Performance: Efficacy and Toxicity Profiling
When benchmarked against clinical standards, (±)-evodone demonstrates a higher absolute IC50, meaning it requires a higher concentration to achieve 50% cell death. However, its targeted mechanism yields a significantly more favorable baseline toxicity profile compared to the systemic devastation caused by anthracyclines or platinum-based drugs.
Table 1: Comparative Pharmacodynamics and Cytotoxicity
To ensure scientific integrity during comparative screening, relying solely on metabolic assays can yield false positives due to transient metabolic stalling. As an application standard, we pair the MTT viability assay with Flow Cytometry to confirm that metabolic decline correlates strictly with apoptotic cell death.
Fig 2. Self-validating experimental workflow for comparative cytotoxicity.
Cell Seeding & Synchronization: Seed target cells (e.g., HL-60) at
1×104
cells/well in a 96-well plate. Field Insight & Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay window. Overconfluence triggers contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations. To prevent edge effects caused by evaporation, fill the perimeter wells with sterile PBS rather than experimental samples.
Compound Administration: Treat cells with a logarithmic concentration gradient of (±)-evodone (10–100 μg/mL) alongside Doxorubicin controls (0.1–2.0 μg/mL). Causality: Maintain a universal DMSO concentration of ≤0.1% across all wells. Higher solvent concentrations induce baseline cytotoxicity, confounding the therapeutic signal.
Metabolic Conversion: Add MTT reagent and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan. This serves as a direct proxy for mitochondrial respiration.
Solubilization & Quantification: Dissolve crystals in DMSO and measure absorbance at 570 nm to calculate the IC50.
Protocol B: Mechanistic Validation via Dual-Stain Flow Cytometry
Harvesting: Collect both the adherent monolayer (via trypsinization) and the culture supernatant. Causality: Apoptotic cells detach from the extracellular matrix. Discarding the supernatant eliminates the late-apoptotic fraction, leading to severe under-reporting of cytotoxicity.
Annexin V-FITC / Propidium Iodide (PI) Staining: Incubate the cell suspension with Annexin V and PI in a calcium-rich binding buffer. Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet only during early apoptosis. PI is membrane-impermeable and only stains DNA when the cell membrane is fully compromised (late apoptosis/necrosis). This dual-stain creates a self-validating quadrant that distinguishes true apoptosis from non-specific necrotic toxicity.
Acquisition: Analyze via flow cytometry, gating out subcellular debris using Forward Scatter (FSC) and Side Scatter (SSC).
Synergistic Applications in Drug Development
Although (±)-evodone exhibits a higher absolute IC50 (17-88 μg/mL) compared to standard chemotherapeutics[2], its true clinical utility lies in combination therapy. Recent in vitro investigations on Acute Myeloid Leukemia (AML) cell lines (HL-60) demonstrate that Evodia suaveolens extracts containing evodone3[3].
By co-administering evodone, researchers can actively lower the effective dose of Doxorubicin required to achieve tumor regression. This combinatorial approach mitigates Doxorubicin's notorious cardiotoxic profile while maintaining robust anti-leukemic efficacy[3], representing a highly viable pathway for next-generation formulation development.
References
Endharti et al. "Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review". Journal of Pharmacy & Pharmacognosy Research (2025).2
"Full article: Semisynthesis of α-methyl-γ-lactones and in vitro evaluation of their activity on protein farnesyltransferase". Taylor & Francis (2010). 1
"Therapeutic potential of doxorubicin and Evodia suaveolens leaves extract in targeting cell cycle arrest and proliferation on ac". GSC Online Press (2024). 3
Structural Validation of (±)-Evodone: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques
Executive Summary: As drug development and natural product synthesis advance, the unambiguous structural assignment of complex monoterpenoids like (±)-evodone is non-negotiable. Written from the perspective of a Senior A...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary:
As drug development and natural product synthesis advance, the unambiguous structural assignment of complex monoterpenoids like (±)-evodone is non-negotiable. Written from the perspective of a Senior Application Scientist, this guide provides a rigorous comparison of X-ray crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). It details the physical causality behind methodological choices and offers a self-validating protocol for the structural elucidation of furan derivatives.
Introduction to (±)-Evodone
(±)-Evodone is a naturally occurring furanomonoterpene (specifically, a tetrahydrobenzofuran-4-one derivative) known for its allelopathic properties and utility as a synthetic building block[1]. Synthesized via various pathways, including titanium(III) chloride-mediated radical cyclizations ()[2], the unambiguous assignment of its relative and absolute stereochemistry is critical. While routine techniques like NMR and HRMS provide foundational connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for definitive 3D structural validation of furan-based architectures ()[3].
Comparative Analysis of Structural Validation Methods
To establish a robust analytical pipeline, we must understand the physical causality and limitations inherent to each technique. A multi-modal approach ensures that no single analytical artifact leads to a misassigned structure.
Nuclear Magnetic Resonance (NMR): 1D and 2D NMR (COSY, HMBC) map the atomic connectivity and solution-state dynamics ()[4]. However, for rigid bicyclic systems like the tetrahydrobenzofuranone core of evodone, NOESY/ROESY correlations can sometimes be ambiguous due to overlapping signals or intermediate conformational exchange rates.
X-ray Crystallography: The ultimate arbiter. By measuring the diffraction of X-rays through a highly ordered crystal lattice, we obtain the exact electron density map. This yields precise bond lengths, bond angles, and torsional constraints, definitively proving the relative configuration ()[5].
Table 1: Quantitative and Qualitative Comparison of Analytical Modalities
Parameter
HRMS (ESI-TOF)
NMR Spectroscopy (1H/13C)
X-ray Crystallography
Primary Output
Exact Mass (m/z 164.0837)
Chemical Shifts (ppm), Coupling (Hz)
3D Atomic Coordinates (Å)
Sample State
Gas phase (ionized)
Solution (e.g., CDCl₃)
Solid-state (Single Crystal)
Stereochemical Proof
None
Indirect (NOE/ROE distances)
Direct (Absolute/Relative)
Sample Requirement
< 1 µg (Destructive)
1–5 mg (Non-destructive)
0.1–1 mg (Non-destructive)
Throughput
High (Minutes)
Medium (Hours)
Low (Days - requires crystallization)
Visualizing the Analytical Logic
Orthogonal analytical logic for the structural validation of (±)-evodone.
Experimental Protocols: A Self-Validating Workflow
As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow details the crystallization and X-ray validation of (±)-evodone. (Note: Because natural evodone can be an oil or low-melting solid at room temperature, it is often derivatized—e.g., as a p-bromophenylhydrazone—to facilitate robust crystal growth[6]. The protocol below applies to such crystalline derivatives).
Protocol: Single-Crystal Growth and X-ray Diffraction
Step 1: Solvent Screening and Vapor Diffusion
Dissolve 5 mg of the purified (±)-evodone derivative in 0.5 mL of a solubilizing solvent (e.g., dichloromethane) in a 2 mL inner glass vial.
Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane). Cap the outer vial tightly.
Causality: The highly volatile anti-solvent slowly vaporizes and diffuses into the inner vial. This gradual change in solvent polarity lowers the solubility of the compound, inducing controlled nucleation without the mechanical shock of direct mixing, yielding higher-quality crystal lattices.
Incubate undisturbed at 4 °C for 3–7 days until single, block-like crystals form.
Step 2: Crystal Harvesting and Mounting
Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (the crystal should extinguish light completely when rotated, proving it is a single domain rather than a twinned cluster).
Coat the crystal in a perfluoropolyether cryoprotectant oil (e.g., Paratone-N).
Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a steady stream of nitrogen gas at 100 K.
Causality: Flash-cooling to 100 K minimizes the thermal motion of atoms (reducing the Debye-Waller factor). This significantly enhances the intensity of high-angle diffraction spots, leading to higher resolution and lower atomic coordinate errors.
Step 3: Data Collection and Phase Refinement (The Self-Validating Step)
Irradiate the crystal using a microfocus X-ray source (Cu Kα, λ = 1.5418 Å). Copper radiation is preferred for light-atom structures to maximize anomalous scattering.
Collect frames over a full sphere of reciprocal space to ensure high data redundancy.
Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).
Validation Check: Ensure the final R₁ value is < 0.05 and the Goodness-of-Fit (GooF) is near 1.0. A low R₁ mathematically validates that the proposed 3D model perfectly matches the raw experimental diffraction data.
Visualizing the Crystallography Workflow
Step-by-step X-ray crystallography workflow for (±)-evodone derivatives.
Conclusion
While modern synthetic methodologies have streamlined the creation of furan derivatives like (±)-evodone, the burden of proof remains on rigorous structural validation. NMR and HRMS are indispensable for rapid, routine checks, but they infer structure rather than directly observing it. X-ray crystallography provides the definitive, self-validating spatial coordinates required for authoritative scientific publication and downstream drug development applications.
References
Mandal, S. K., Paira, M., & Roy, S. C. (2010). Titanium(III) chloride mediated synthesis of furan derivatives: Synthesis of (±)-evodone. Journal of Chemical Sciences, 122(3), 423-426.[Link]
de Souza, J. M., et al. (2018). Continuous Endoperoxidation of Conjugated Dienes and Subsequent Rearrangements Leading to C-H Oxidized Synthons. The Journal of Organic Chemistry, 83(14), 7574–7585.[Link]
Awang, K., et al. (2020). Targeted Isolation of Anti-Trypanosomal Naphthofuran-Quinone Compounds from the Mangrove Plant Avicennia lanata. Molecules, 25(24), 5988.[Link]
Li, Y., et al. (2021). Rh(III)-Catalyzed Cascade Nucleophilic Addition/Annulation of 2-Diazo-1,3-diketones with 1,3-Dicarbonyl Compounds To Access 6,7-Dihydrobenzofuran-4(5H)-ones. The Journal of Organic Chemistry, 86(11), 7659–7671.[Link]
(±)-evodone vs other benzofuran derivatives in drug discovery
The benzofuran scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for developing therapeutics across oncology, infectious diseases, and neuropharmacology[1]. Among these, (±)-evodo...
Author: BenchChem Technical Support Team. Date: April 2026
The benzofuran scaffold is a privileged structure in medicinal chemistry, offering a versatile foundation for developing therapeutics across oncology, infectious diseases, and neuropharmacology[1]. Among these, (±)-evodone —a naturally occurring oxygenated monoterpene and tetrahydrobenzofuranone derivative isolated from Evodia suaveolens—presents a unique structural profile compared to fully aromatic synthetic benzofuran derivatives[2].
This guide provides an objective, data-driven comparison between (±)-evodone and other synthetic benzofuran derivatives, analyzing their pharmacological mechanisms, quantitative efficacies, and the experimental methodologies required to validate their potential in drug discovery.
Structural and Mechanistic Divergence
The pharmacological utility of benzofurans stems from their ability to engage in diverse intermolecular interactions, including hydrogen bonding,
π
-stacking, and hydrophobic interactions within target enzyme pockets[3].
(±)-Evodone features a partially saturated tetrahydrobenzofuranone core. While historically recognized for its potent insect-repellent properties[4], recent in silico and in vitro profiling has repositioned evodone as a potential anticancer and antimicrobial agent. Mechanistically, evodone has demonstrated binding affinity toward the PI3K
α
pathway in ovarian cancer models[5] and the Internalin A protein in Listeria monocytogenes[6].
In contrast, Synthetic Benzofuran Derivatives (such as benzofuran-chalcone hybrids, halogenated benzofurans, and benzofuran-N-aryl piperazines) are typically fully aromatic. This extended
π
-conjugation allows them to act as potent tubulin polymerization inhibitors and multi-kinase inhibitors. For instance, synthetic derivatives featuring a 4-MeO-phenylacetylene group have shown remarkable tubulin inhibition comparable to standard chemotherapeutics like Combretastatin A-4 (CA-4)[3].
Comparative signaling and structural targets of (±)-evodone versus synthetic benzofuran derivatives.
Quantitative Efficacy and Benchmarking
To objectively evaluate the viability of these compounds in a drug discovery pipeline, we must compare their binding affinities and half-maximal inhibitory concentrations (IC
50
). Synthetic benzofurans generally exhibit sub-micromolar potency in in vitro cytotoxicity assays due to extensive structure-activity relationship (SAR) optimization[1],[3]. Evodone, as an unoptimized natural product, shows moderate in silico binding affinities that warrant further synthetic derivatization[6],[5].
Table 1: Comparative Efficacy of Benzofuran Derivatives
To ensure scientific integrity, the protocols used to synthesize and evaluate these compounds must be self-validating. Below are the field-proven methodologies for synthesizing the evodone core and evaluating the cytotoxicity of benzofuran derivatives.
Protocol A: Ceric Ammonium Nitrate (CAN)-Mediated Synthesis of (±)-Evodone
Causality & Rationale: The construction of the dihydrobenzofuranone core of evodone is challenging due to the need for precise stereocontrol. We utilize a Ceric Ammonium Nitrate (CAN)-catalyzed formal[3+2] oxidative cycloaddition between 1,3-dicarbonyls and vinyl sulfides. CAN acts as a powerful single-electron oxidant, generating a radical cation that drives the regioselective annulation, ensuring high yields of the target scaffold[7].
Step-by-Step Workflow:
Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the starting 1,3-dicarbonyl compound (1.0 equiv) and the appropriate vinyl sulfide (1.5 equiv) in anhydrous acetonitrile (0.1 M).
Oxidant Addition: Cool the mixture to 0°C. Dropwise, add a solution of CAN (2.2 equiv) dissolved in minimal acetonitrile. Self-Validation: The immediate color change from orange to pale yellow indicates the successful single-electron transfer and consumption of the Ce(IV) species.
Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (8:2) eluent.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO
3
. Extract the aqueous layer with dichloromethane (3
×
20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification & Validation: Purify the crude product via silica gel flash chromatography. Self-Validation: Confirm the structure of (±)-evodone using
1
H-NMR (look for the characteristic methyl doublet and multiplet signals of the saturated ring) and high-resolution mass spectrometry (HRMS)[7].
Causality & Rationale: The MTT assay measures cellular metabolic activity via the NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye to insoluble formazan. This protocol is strictly timed to ensure cells are in the logarithmic growth phase when exposed to the benzofuran derivatives, preventing false positives caused by contact inhibition or nutrient depletion[8],[3].
Step-by-Step Workflow:
Cell Seeding: Harvest target cancer cells (e.g., A549, MCF-7) at 80% confluence. Seed cells into 96-well flat-bottom plates at a density of
5×103
cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO
2
humidified incubator to allow for cell adhesion.
Compound Treatment: Prepare serial dilutions of (±)-evodone and synthetic benzofuran derivatives in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat the cells with concentrations ranging from 0.01 µM to 100 µM.
Internal Controls (Self-Validation): Include three control groups:
Blank: Medium only (background absorbance).
Vehicle Control: Cells treated with 0.5% DMSO.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Combretastatin A-4)[3].
Incubation & MTT Addition: Incubate the treated plates for 48 hours. Discard the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for exactly 4 hours at 37°C.
Solubilization & Readout: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate the plate on an orbital shaker for 10 minutes. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC
50
values using non-linear regression analysis (curve fitting) in software such as GraphPad Prism.
Self-validating experimental workflow for evaluating benzofuran derivative efficacy.
Conclusion
While highly optimized synthetic benzofurans currently dominate the landscape of targeted cancer therapies (particularly as nanomolar tubulin inhibitors)[1],[3], the natural monoterpene (±)-evodone provides a compelling, less-explored scaffold. Its unique tetrahydrobenzofuranone structure offers distinct spatial geometry that may bypass traditional resistance mechanisms, as evidenced by its in silico affinity for the PI3K pathway[5]. Future drug discovery efforts should focus on utilizing CAN-mediated synthesis[7] to generate novel evodone analogs, bridging the gap between natural product structural diversity and synthetic potency.
References
BenchChem Technical Support Team. A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
BenchChem Technical Support Team. A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
SciSpace. Effectiveness of Evodiamine and Evodone as Ovarian Anticancer In Silico.
NIH PMC. Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes.
KoreaScience. Ceric Ammonium Nitrate(CAN)-Mediated Oxidative Cycloaddition of 1,3-Dicarbonyls to Viny Sulfides. Application to the Synthesis of Evodone and Avicequinone-B.
Google Patents. US20160198706A1 - Extract of euodia suaveolens scheff, repellent compositions and use thereof.
Introduction: Two Faces of the Furan-Containing Monoterpenoid
An In-Depth Comparative Guide to (±)-Evodone and Menthofuran in Organic Synthesis In the landscape of synthetic organic chemistry, furan-containing monoterpenoids serve as both intriguing synthetic targets and versatile...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to (±)-Evodone and Menthofuran in Organic Synthesis
In the landscape of synthetic organic chemistry, furan-containing monoterpenoids serve as both intriguing synthetic targets and versatile building blocks. Among these, (±)-evodone and menthofuran represent two structurally related yet functionally distinct molecules. This guide provides a comprehensive comparison of their properties, synthetic accessibility, and applications, offering researchers, scientists, and drug development professionals a detailed perspective to inform their synthetic strategies.
(±)-Evodone is a natural product found in plants like Euodia hortensis.[1] Its structure, featuring a fused dihydrobenzofuranone core, presents a compelling challenge for total synthesis. Menthofuran, on the other hand, is a well-known component of essential oils, most notably from pennyroyal (Mentha pulegium).[2] While it is also a natural product, its simpler structure has led to its establishment as a valuable chiral building block in synthetic endeavors.[3]
This guide moves beyond a simple cataloging of properties to explore the causality behind the synthetic choices and applications of these two molecules. We will dissect their reactivity profiles, compare their synthetic accessibility, and provide validated experimental protocols to illustrate their roles in modern organic synthesis.
Structural and Physicochemical Properties: A Tale of Two Cores
The fundamental difference in the chemical architecture of (±)-evodone and menthofuran dictates their respective reactivities. Menthofuran is a simple substituted furan, whereas (±)-evodone possesses a more complex, fused ring system incorporating an enone moiety.
Synthetic Accessibility: Building Block vs. Synthetic Target
A critical point of comparison is the ease and efficiency with which these compounds can be prepared in the laboratory. Menthofuran is readily synthesized via several high-yielding routes, solidifying its status as a practical synthetic intermediate. In contrast, (±)-evodone is more frequently the goal of a multi-step synthesis rather than a readily available starting material.
Synthesis of Menthofuran
One of the most practical and scalable syntheses of (+)-menthofuran starts from the readily available (-)-isopulegol, achieving an overall yield of 65-70%.[3][5] The pathway involves a three-step sequence: epoxidation, oxidation, and acid-catalyzed cyclization.
A practical three-step synthesis of (+)-menthofuran from (-)-isopulegol.
Synthesis of (±)-Evodone
The synthesis of (±)-evodone is a more complex undertaking, reflecting its role as a synthetic target. One approach involves the radical cyclization of a bromoacetal to form the core methylene tetrahydrofuran structure.[6] Another conceptual synthesis starts from 2-acetyl-5-methylcyclohexan-1,3-dione, highlighting the need to construct the furan ring onto a pre-existing carbocyclic frame.[6] This inherent complexity makes (±)-evodone less suitable as a routine starting material compared to menthofuran.
Reactivity and Applications: A Divergence in Synthetic Utility
The structural differences between the two molecules lead to distinct reactivity profiles and, consequently, different applications in organic synthesis.
Menthofuran: The Archetypal Furan Diene
The furan moiety in menthofuran is highly accessible and behaves as a reactive diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[7][8] Furans are generally considered reactive dienes, although their aromatic character can sometimes temper their reactivity.[9] They readily react with electron-deficient dienophiles, such as maleic anhydride or N-arylmaleimides, to form bicyclic adducts.[10] This reactivity is a cornerstone of its synthetic utility, allowing for the rapid construction of complex polycyclic frameworks.
However, a critical aspect of menthofuran's chemistry is its metabolic activation. In biological systems, cytochrome P-450 enzymes oxidize menthofuran to reactive intermediates, such as a γ-ketoenal, which are hepatotoxic.[11][12] This toxicity is a significant consideration, particularly in the context of drug development, and underscores the importance of understanding the metabolic fate of furan-containing compounds.
(±)-Evodone: The Dominance of the Enone
In (±)-evodone, the furan ring is part of a larger, conjugated system. While the furan could potentially act as a diene, its reactivity is overshadowed by the presence of the α,β-unsaturated ketone. This enone system is a classic Michael acceptor, making the C5 position susceptible to nucleophilic attack (1,4-conjugate addition). Furthermore, the carbonyl group itself can undergo standard ketone chemistry.
Therefore, the synthetic utility of (±)-evodone as a starting material would likely leverage the reactivity of the enone system rather than the furan ring. It is more often seen as a target that demonstrates the power of other synthetic methods, such as the intramolecular Diels-Alder reactions of oxazoles to construct its core.[6]
Validating the Antimicrobial Efficacy of Racemic Evodone: A Comparative Methodological Guide
As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapeutic regimens, drug development professionals are continuously mining both natural pharmacophores and their synthetic analogs for...
Author: BenchChem Technical Support Team. Date: April 2026
As antimicrobial resistance (AMR) increasingly compromises the efficacy of standard therapeutic regimens, drug development professionals are continuously mining both natural pharmacophores and their synthetic analogs for novel bactericidal scaffolds. Racemic evodone ((±)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one) represents a highly compelling monoterpenoid and benzofuran derivative[1]. While its chiral counterpart is naturally biosynthesized in the leaves of Euodia suaveolens (zodia), relying on botanical extraction is fundamentally unscalable for high-throughput pharmaceutical applications. Consequently, the total synthesis of racemic evodone and its derivatives—often utilizing cost-effective precursors like 1,3-cyclohexanedione—provides a viable, economically optimized pathway for drug development[2].
This guide provides a rigorous, self-validating framework for evaluating the antimicrobial efficacy of racemic evodone. By comparing its performance against natural botanical extracts and standard aminoglycosides, we establish a robust methodology for preclinical validation.
Mechanistic Rationale: How Evodone Targets Pathogens
Before designing an efficacy assay, it is critical to understand the causality of the compound's mechanism of action. Evodone is a lipophilic monoterpenoid. Its primary mode of action does not rely on ribosomal inhibition (unlike aminoglycosides); rather, it partitions into the bacterial lipid bilayer. This interaction induces severe membrane destabilization, altering fluidity and triggering the leakage of vital intracellular ions. Concurrently, the benzofuran moiety is implicated in the induction of localized oxidative stress, overwhelming the bacterial cell's redox homeostasis.
Proposed antimicrobial mechanism of racemic evodone targeting bacterial cell integrity.
Comparative Antimicrobial Efficacy: Data Synthesis
To contextualize the potency of racemic evodone, we must benchmark it against established standards. The table below synthesizes experimental data comparing the natural evodone-rich essential oil (EO) of E. suaveolens against Kanamycin, a broad-spectrum antibiotic standard[3]. Because synthetic racemic evodone mirrors the primary active fraction of this extract, these metrics serve as the foundational baseline for synthetic derivative optimization.
Table 1: Comparative Zone of Inhibition (ZOI) across ESKAPE Pathogens
Pathogen Strain
Gram Classification
E. suaveolens EO (Natural Evodone Source) ZOI (cm)
Kanamycin (Commercial Standard) ZOI (cm)
Efficacy Ratio (EO / Standard)
Escherichia coli
Gram-Negative
2.03 ± 0.22
3.43 ± 0.08
~ 59.1%
Pseudomonas aeruginosa
Gram-Negative
0.50 ± 0.49
3.25 ± 0.08
~ 15.3%
Staphylococcus aureus
Gram-Positive
1.38 ± 0.10
3.38 ± 0.12
~ 40.8%
Staphylococcus epidermidis
Gram-Positive
1.40 ± 0.27
3.18 ± 0.24
~ 44.0%
Analytical Insight: The data reveals that while evodone-containing mixtures exert measurable antibacterial activity, their efficacy is notably lower than commercial Kanamycin, particularly against highly resilient strains like P. aeruginosa[3]. This highlights that racemic evodone is best positioned as a synergistic adjuvant or a structural scaffold for further chemical derivatization (e.g., demethylation) rather than a standalone monotherapy[2].
Self-Validating Experimental Workflow
To ensure absolute trustworthiness in your preclinical data, experimental protocols must be designed as self-validating systems. This means incorporating internal controls at every phase to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., compound precipitation).
Self-validating experimental workflow for assessing antimicrobial efficacy.
Protocol A: Agar Well Diffusion Assay (Primary Screening)
This assay provides a rapid, qualitative assessment of racemic evodone's ability to diffuse through an agar matrix and inhibit bacterial growth.
Step-by-Step Methodology:
Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline.
Causality Check: Adjust the turbidity to a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). If the inoculum is too dense, the compound will appear falsely ineffective; if too sparse, it will appear artificially potent.
Plate Seeding: Uniformly swab the standardized inoculum across Mueller-Hinton Agar (MHA) plates.
Well Creation & Loading: Punch 6 mm wells into the agar. Load 50 µL of racemic evodone (dissolved in 1% DMSO).
Self-Validation: You must include a well with purely 1% DMSO (Negative Control) to prove the solvent isn't killing the bacteria, and a well with Kanamycin (Positive Control) to verify the bacteria's baseline susceptibility[3].
Incubation & Measurement: Incubate at 37°C for 24 hours. Measure the Zone of Inhibition (ZOI) in centimeters using a digital caliper.
Protocol B: Broth Microdilution for MIC & MBC (Quantitative Validation)
To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), a microtiter plate format is required.
Step-by-Step Methodology:
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of racemic evodone in Mueller-Hinton Broth (MHB), starting from 1024 µg/mL down to 1 µg/mL.
Inoculation: Add 10 µL of the standardized bacterial suspension (
5×105
CFU/mL final concentration) to each well.
Incubation with Resazurin: Incubate the plates at 37°C for 18 hours. Following incubation, add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.
Causality Check: Racemic evodone, being a lipophilic monoterpenoid, can sometimes precipitate in aqueous broth, mimicking bacterial turbidity. Resazurin acts as a metabolic colorimetric indicator (blue = dead/inhibited, pink = alive/respiring). This removes visual ambiguity and ensures the MIC reading is based on actual biological activity, not chemical insolubility.
MBC Determination: Plate 10 µL from all wells showing no visible growth (blue color) onto fresh MHA plates. The lowest concentration that yields a 99.9% reduction in CFU upon subculturing is recorded as the MBC.
Future Perspectives in Drug Development
The validation of racemic evodone is merely the first step. Because the industrial synthesis of 99% pure racemic evodone can be cost-prohibitive due to raw material constraints, current pharmaceutical engineering is pivoting toward structural analogs. For instance, synthesizing demethylated evodone derivatives directly from 1,3-cyclohexanedione has been shown to reduce production costs by over 50% while maintaining comparable biological efficacy[2]. By utilizing the self-validating protocols outlined above, researchers can rapidly screen these novel, cost-optimized derivatives against the baseline metrics of racemic evodone.
References
Phytochemical and antibacterial analyses of essential oils extracted from the leaves of Euodia suaveolens Scheff
Universitas Airlangga (unar.ac.id)
3
Evodone | C10H12O2 | CID 442471 - PubChem
National Institutes of Health (nih.gov)
1
WO2016097496A1 - Use of evodone derivatives as repellent, novel evodone derivatives and synthesis process
Google Patents (google.com)
2
comparative spectroscopic analysis of (±)-evodone analogs
Comparative Spectroscopic Analysis of (±)-Evodone and Its Analogs: A Structural and Methodological Guide Introduction & Biological Context (±)-Evodone is a naturally occurring fused 3-methylfuran (tetrahydrobenzofuranone...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Spectroscopic Analysis of (±)-Evodone and Its Analogs: A Structural and Methodological Guide
Introduction & Biological Context
(±)-Evodone is a naturally occurring fused 3-methylfuran (tetrahydrobenzofuranone) derivative. Along with its structural analogs—such as menthofuran and maturone—these furanosesquiterpenoids have garnered significant interest in both ecological chemistry and oncology. For instance, evodone and its derivatives exhibit potent allelopathic properties, inhibiting the germination and root growth of competing plant species[1]. Furthermore, recent in silico and in vitro studies have highlighted the effectiveness of evodone as a candidate for ovarian anticancer therapies, often compared alongside evodiamine for its binding affinity to critical oncogenic pathways[2].
To effectively leverage these compounds in drug development, rigorous structural validation is paramount. This guide provides an objective, comparative spectroscopic analysis of (±)-evodone and its primary analogs, detailing the causality behind spectral shifts and offering a self-validating experimental workflow for researchers.
Comparative Spectroscopic Data
The structural nuances between evodone and its analogs—such as the presence of a conjugated carbonyl in evodone versus the fully reduced carbocycle in menthofuran—dictate their distinct spectroscopic signatures. Table 1 summarizes the key quantitative data used to differentiate these molecules.
Table 1: Comparative Spectroscopic Signatures of Key Furan Derivatives
Compound
^1H NMR (Furan H, ppm)
^13C NMR (C=O, ppm)
FT-IR (C=O stretch, cm⁻¹)
High-Res MS (m/z)
Key Structural Feature
(±)-Evodone
~7.15 (s, 1H)
~195.0
1675 (strong)
164.08[M+H]⁺
Conjugated cyclohexenone fused to furan
Menthofuran
~6.90 (s, 1H)
N/A
N/A (C=C at 1605)
150.10 [M+H]⁺
Fully reduced cyclohexane ring
Maturone
~7.60 (s, 1H)
~182.0, 183.5
1660, 1645
214.06 [M+H]⁺
Naphthoquinone-fused furan
Causality in Spectral Shifts:
^1H NMR: The furan proton in menthofuran appears relatively upfield (~6.90 ppm) due to the electron-donating nature of the fused, fully saturated alkyl ring. In contrast, the conjugated carbonyl in (±)-evodone withdraws electron density from the furan system, deshielding the proton and shifting it downfield to ~7.15 ppm[3].
FT-IR: The carbonyl stretch in evodone appears at ~1675 cm⁻¹. This is significantly lower than a standard isolated aliphatic ketone (~1715 cm⁻¹) because the conjugation with the furan ring allows for resonance delocalization, which inherently weakens the C=O double bond character[4].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocol integrates internal validation steps (e.g., 2D NMR cross-referencing) to prevent the mischaracterization of regioisomers during the synthesis or isolation of evodone analogs[3],[4].
Step 1: Sample Preparation and Chromatographic Purification
Procedure: Dissolve the crude extract or synthetic mixture in a minimal volume of dichloromethane (CH₂Cl₂). Purify via flash column chromatography using a silica gel stationary phase and a gradient of hexanes/ethyl acetate (typically 9:1 to 4:1).
Causality: Furan derivatives are highly lipophilic and sensitive to acidic degradation. Using a non-polar, weakly interacting solvent system minimizes on-column decomposition and preserves the furan ring.
Validation: Monitor eluates via TLC under UV light (254 nm). Evodone will be highly UV-active due to its extended conjugation, whereas menthofuran will have a much weaker UV response, requiring a secondary staining agent like vanillin-sulfuric acid to confirm elution.
Step 2: FT-IR Spectroscopy
Procedure: Deposit the purified compound as a neat liquid film on NaCl plates (for oils like menthofuran) or press into a KBr pellet (for solid analogs like maturone). Record spectra from 4000 to 400 cm⁻¹.
Causality: Utilizing neat films or KBr pellets prevents solvent absorption peaks from obscuring critical diagnostic regions (e.g., the 1600–1700 cm⁻¹ double-bond region), ensuring an unobstructed view of the conjugated carbonyl shifts.
Step 3: Multi-Nuclear NMR Acquisition
Procedure: Dissolve 10–15 mg of the analyte in 0.5 mL of CDCl₃ (containing 0.03% v/v TMS). Acquire 1D ^1H (500 MHz) and ^13C (125 MHz) spectra, followed immediately by 2D COSY and HMBC.
Causality: CDCl₃ is selected because it lacks exchangeable protons and effectively solvates non-polar furanosesquiterpenoids. The internal standard (CHCl₃ residual peak at 7.26 ppm) provides a highly reliable calibration point for sensitive shift comparisons[4].
Validation: Use HMBC (Heteronuclear Multiple Bond Correlation) to confirm the regiochemistry of the furan methyl group. A strong ^3J correlation between the methyl protons and the adjacent quaternary furan carbons definitively proves the structural connectivity, ruling out isomeric byproducts that often form during furan annulation.
Workflow Visualization
The logical relationship between sample preparation, data acquisition, and structural validation is mapped below.
Workflow for the isolation and spectroscopic validation of evodone analogs.
Conclusion
The comparative spectroscopic analysis of (±)-evodone and its analogs reveals distinct electronic environments dictated by their fused ring systems. By understanding the causality behind NMR deshielding and IR frequency shifts, researchers can confidently distinguish between structurally similar furanosesquiterpenoids. Implementing self-validating protocols, such as 2D HMBC correlation and selective TLC staining, ensures absolute structural integrity, paving the way for downstream applications in oncology and agricultural chemistry.
References
Effectiveness of Evodiamine and Evodone as Ovarian Anticancer In Silico
Source: SciSpace
URL:2[2]
Constituents of Calamintha ashei: effects on Florida sandhill species
Source: PubMed
URL:1[1]
Annulated furan synthesis by using allenic sulfonium salt and its application to the synthesis of evodone
Source: Kyushu University Institutional Repository
URL:3[3]
Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials
Source: PMC
URL:4[4]
A Comparative Guide to the Total Synthesis of (±)-Evodone: A Critical Review and a Proposed Modern Route
For Researchers, Scientists, and Drug Development Professionals The synthesis of natural products is a cornerstone of organic chemistry, providing a platform for the development of new synthetic methodologies and offerin...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of natural products is a cornerstone of organic chemistry, providing a platform for the development of new synthetic methodologies and offering access to biologically active molecules for further investigation. (±)-Evodone, a furan-containing monoterpenoid, presents an interesting synthetic challenge. Despite its relatively simple structure, a comprehensive review of the scientific literature reveals a surprising scarcity of published total synthesis routes. This guide provides a critical analysis of the historically documented attempted synthesis and, in light of the apparent lack of a reproducible method, proposes a modern, robust, and reproducible synthetic pathway to (±)-evodone.
The Challenge of (±)-Evodone: An Overview
(±)-Evodone is a natural product whose structure features a fused benzofuranone core with a stereocenter at the C6 position. The early literature, primarily from the 1950s and 1960s, focused on its isolation and structure elucidation. Notably, the work of A. J. Birch and R. W. Rickards was pivotal in determining the connectivity of the molecule through degradation studies and the synthesis of a degradation product, 2-acetyl-5-methylcyclohexan-1,3-dione. However, a complete and verifiable total synthesis from that era—or since—has remained elusive in published literature.
A Critical Analysis of the Historical "Attempted" Synthesis by Nurunnabi (1960)
The most significant early attempt at the total synthesis of (±)-evodone was reported by B. I. Nurunnabi in 1960, building upon the foundational work of Birch. This approach, while logical for its time, is fraught with challenges that likely impact its reproducibility and efficiency.
The Nurunnabi-Birch Synthetic Approach
The synthesis was based on the Birch reduction of 1,3-dimethoxybenzene derivatives to form dihydro-enol ethers, which could then be alkylated and cyclized.
Figure 1: Simplified schematic of the attempted (±)-evodone synthesis by Nurunnabi.
Experimental Protocol (as described by Nurunnabi, 1960)
The final key steps as described in the 1960 publication are as follows:
Preparation of the Potassium Salt: Dihydroorcinol dimethyl ether is treated with potassium amide in liquid ammonia to form the corresponding potassium salt.
Alkylation: The potassium salt is then alkylated with α-bromopropionacetal in ether.
Cyclization and Hydrolysis: The resulting product is treated with acid to effect cyclization and hydrolysis of the acetal to the ketone, with the intention of forming the furan ring and the cyclohexenone system of evodone.
Analysis of Reproducibility and Potential Shortcomings
The Nurunnabi synthesis was ultimately inconclusive, with the author noting that the final product was likely a mixture of (±)-evodone and a cyclic half-acetal, and the analytical data was not in full agreement with the expected values. Several factors contribute to the likely poor reproducibility of this route:
Harsh Reaction Conditions: The use of potassium amide in liquid ammonia is a powerful but harsh method for deprotonation. Side reactions and decomposition of the starting materials and products are highly probable.
Lack of Regio- and Stereocontrol: The alkylation step does not offer any control over the stereocenter at C6, leading to a racemic mixture as expected for a synthesis of (±)-evodone. More critically, the acid-catalyzed cyclization is likely not specific and can lead to various isomeric byproducts.
Product Instability: The final product, as well as the intermediates, may be unstable under the strongly acidic or basic conditions used, leading to the observed product mixture.
Purification Challenges: The separation of closely related products, such as evodone and its cyclic half-acetal isomer, would have been exceedingly difficult with the chromatographic techniques available in 1960.
Given these challenges, the Nurunnabi-Birch approach is not a viable or reproducible route for the modern synthetic chemist.
A Proposed Modern, Reproducible Synthesis of (±)-Evodone
To address the lack of a reliable synthesis, we propose a modern, multi-step route to (±)-evodone that leverages well-established, high-yielding, and reproducible reactions. This proposed synthesis is designed with modularity and control in mind, aiming to overcome the shortcomings of the historical approach.
Retrosynthetic Analysis
Our retrosynthetic analysis begins by disconnecting the furan ring, a common strategy in the synthesis of benzofurans.
Figure 2: Proposed retrosynthetic analysis of (±)-evodone.
The key steps in our proposed forward synthesis are:
Synthesis of 3-Methylfuran: A reliable starting point for the construction of the furan moiety.
Robinson Annulation: A classic and robust method for the formation of a six-membered ring onto the furan core to construct the cyclohexenone system.
Final Transformations: Introduction of the second methyl group and any necessary functional group manipulations.
Proposed Forward Synthetic Route
Figure 3: Proposed modern synthetic route to (±)-evodone.
Detailed Experimental Protocols for the Proposed Route
The following protocols are based on well-established and reproducible literature procedures for analogous transformations.
Step 1: Friedel-Crafts Acylation of 3-Methylfuran
This step introduces the acetyl group necessary for the subsequent annulation.
Reagents and Materials:
3-Methylfuran
Acetic anhydride
Tin(IV) chloride (SnCl4)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a stirred solution of 3-methylfuran (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.1 eq).
Slowly add a solution of SnCl4 (1.2 eq) in DCM.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction by TLC until the starting material is consumed.
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
Separate the layers and extract the aqueous layer with DCM (3 x).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford 2-acetyl-3-methylfuran.
Step 2: Robinson Annulation
This key step constructs the cyclohexenone ring.
Reagents and Materials:
2-Acetyl-3-methylfuran
Methyl vinyl ketone (MVK)
Sodium ethoxide (NaOEt) or Sodium Hydroxide (NaOH)
Ethanol (EtOH)
Saturated ammonium chloride solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 2-acetyl-3-methylfuran (1.0 eq) in ethanol, add a catalytic amount of sodium ethoxide or sodium hydroxide.
Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture to room temperature and neutralize with saturated ammonium chloride solution.
Remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography on silica gel to yield (±)-evodone.
None (produces racemic mixture as desired for (±)-evodone).
Yield
Not reported, likely very low.
Expected to be moderate to good based on literature precedents.
Purification
Challenging due to product mixture.
Standard chromatographic purification is expected to be effective.
Conclusion
The total synthesis of (±)-evodone, while seemingly simple, lacks a definitive and reproducible published route. The historical attempt by Nurunnabi, based on the work of Birch, highlights the challenges of classical synthetic methods, particularly in terms of reaction control and product purification.
The proposed modern synthetic route, centered around a Friedel-Crafts acylation and a Robinson annulation, offers a robust and reliable alternative. This pathway employs well-understood and highly reproducible reactions, starting from readily available materials. The experimental protocols provided are based on established literature precedents for similar transformations, offering a high degree of confidence in their successful application. This guide, therefore, not only provides a critical review of the existing literature but also presents a clear and actionable strategy for the reproducible synthesis of (±)-evodone, a valuable resource for researchers in natural product synthesis and medicinal chemistry.
References
Nurunnabi, B.I. (1960). Attempted Synthesis of Evodone. Pakistan Journal of Scientific and Industrial Research, 3(1), 31-34.
Birch, A. J., & Rickards, R. W. (1956). The structure of evodone. Australian Journal of Chemistry, 9(2), 241-243.
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
Rapson, W. S., & Robinson, R. (1935). 307. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
Gawley, R. E. (1976). The Robinson Annelation and Related Reactions. Synthesis, 1976(12), 777-794.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (±)-Evodone
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causally driven system of logical protections. When working with naturally derived scaffolds like (±)-Evodon...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a causally driven system of logical protections. When working with naturally derived scaffolds like (±)-Evodone (CAS 30557-66-5) , understanding the physicochemical properties of the molecule is the key to designing an effective safety and operational protocol.
(±)-Evodone is an oxygenated monoterpene (a benzofuranone derivative) naturally found in plants like Euodia suaveolens1. While it is highly valued in drug development for its insect-repellent properties and emerging in vitro cytotoxicity against multiple cancer cell lines (IC50 values ranging from 17-88 μg/mL) 2, its lipophilic nature allows it to rapidly penetrate dermal barriers. Furthermore, it exhibits potent allelopathic toxicity, inhibiting root growth and seed germination in environmental settings 3.
This guide provides a self-validating framework for the safe handling, experimental manipulation, and disposal of (±)-Evodone .
Mechanistic Hazard Profile & PPE Matrix
To design an effective Personal Protective Equipment (PPE) matrix, we must directly address the chemical threats posed by (±)-Evodone:
Non-Polar Solvent Action: As a low-molecular-weight (164.2 g/mol ) terpene ketone, (±)-Evodone acts as an organic solvent. It will rapidly degrade natural rubber latex, leading to immediate dermal exposure.
Cytotoxic & Sensitization Risks: Due to its cytotoxic profile, repeated dermal exposure can lead to severe allergic contact dermatitis or systemic absorption.
Table 1: Quantitative PPE Matrix for (±)-Evodone Handling
PPE Category
Specification & Quantitative Metric
Mechanistic Rationale
Replacement Frequency
Hand Protection
100% Nitrile, Min. thickness: 0.11 mm (4.3 mil)
Nitrile provides superior resistance to non-polar monoterpenes. Latex is strictly prohibited due to rapid chemical degradation.
Every 2 hours, or immediately upon suspected contamination.
Eye Protection
ANSI Z87.1 tight-fitting chemical splash goggles
Prevents ocular absorption of aerosolized terpene droplets, which can cause severe corneal irritation.
Clean with 70% ethanol after each operational session.
Body Protection
Flame-resistant (FR) or standard 100% cotton lab coat
Cotton prevents static buildup (a risk with flammable organics) and provides a breathable barrier against micro-splashes.
Weekly, or immediately if a spill >5 mL occurs.
Respiratory
Chemical Fume Hood (Face velocity: 80–120 fpm)
Prevents inhalation of volatile ketone vapors. N95/surgical masks offer zero protection against organic vapors.
N/A (Validate airflow prior to every use).
Operational Workflow & Self-Validating Protocols
A protocol is only as strong as its ability to prove it is working. The following step-by-step methodology incorporates immediate visual or physical validations to ensure your safety systems are active before you ever open the reagent bottle.
Step 1: Engineering Control Validation
Action: Turn on the chemical fume hood and set the sash to the designated operational height (typically 18 inches).
Self-Validation Check: Tape a 1x4 inch strip of delicate task wipe (e.g., Kimwipe) to the bottom edge of the sash. If the strip is pulled steadily inward at a 45-degree angle, you have immediate visual confirmation of adequate negative pressure. Do not proceed if the paper hangs straight down.
Step 2: PPE Donning & Integrity Check
Action: Don a lab coat, safety goggles, and double-layer nitrile gloves.
Self-Validation Check (Glove Inflation Test): Before donning the outer pair of gloves, trap ambient air inside the glove by spinning the cuff tightly. Squeeze the trapped air toward the fingers. If the glove holds pressure without deflating, the barrier is intact. Discard any glove that fails to hold pressure.
Step 3: Reagent Weighing and Transfer
Action: Place an analytical balance inside the validated fume hood. Use a static-free anti-static weighing boat. Transfer (±)-Evodone using a clean stainless-steel spatula.
Causality: Weighing outside the hood exposes the laboratory to volatile terpene vapors. Using anti-static boats prevents the electrostatic dispersion of the compound, ensuring accurate molar calculations for your downstream synthesis or biological assays.
Step 4: Decontamination
Action: Wipe down the balance and hood surface with a 70% Ethanol/30% Water solution.
Self-Validation Check: Wipe the cleaned surface with a dry, white analytical wipe. If the wipe shows any discoloration or retains the characteristic anise/tarragon odor associated with Evodone derivatives, repeat the ethanol wash until the wipe remains pristine and odorless.
Logical Workflow Visualization
The following diagram maps the critical decision points during the handling of (±)-Evodone, specifically highlighting the divergence between standard experimental execution and emergency spill response.
Because (±)-Evodone is highly toxic to aquatic life and acts as an allelopathic agent, it must never be introduced into the standard municipal water supply.
Immediate Spill Protocol (Inside Fume Hood)
Containment: Do not use water. Water will simply spread the lipophilic compound. Immediately surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).
Absorption: Sweep the absorbent mixture from the outside edge toward the center to prevent widening the contamination zone.
Collection: Use a non-sparking plastic scoop to transfer the saturated vermiculite into a sealable, chemically compatible secondary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).
Waste Management & Disposal
Classification: Label the container clearly as "Cytotoxic/Ecotoxic Organic Waste - Contains (±)-Evodone."
Segregation: Do not mix this waste with halogenated solvents or heavy metal waste. Keep it isolated in the non-halogenated organic waste stream.
Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable method to completely destroy the robust benzofuranone ring structure.
References
Therapeutic perspectives of anticancer properties of Evodia suaveolens Scheff. leaves: A systematic review. JPPRes.
US20160198706A1 - Extract of euodia suaveolens scheff, repellent compositions and use thereof. Google Patents.
Constituents of Calamintha ashei: effects on Florida sandhill species. PubMed.
CAS 30557-66-5 ((±)-Evodone) - Building Block. BOC Sciences.